Chloranthalactone C
Description
Properties
Molecular Formula |
C17H20O4 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
[(1S,9S,10R,12S,13R)-4,9-dimethyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate |
InChI |
InChI=1S/C17H20O4/c1-8-10-4-14-12(7-20-9(2)18)11-5-13(11)17(14,3)6-15(10)21-16(8)19/h6,11-14H,4-5,7H2,1-3H3/t11-,12-,13-,14+,17+/m1/s1 |
InChI Key |
AFQYMJMJVURITP-MAKQCAJESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Hypothesized Biosynthetic Pathway of Chloranthalactone C: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloranthalactone C, a member of the lindenane class of sesquiterpenoid lactones, has garnered significant interest within the scientific community due to its complex molecular architecture and potential therapeutic applications. While the complete enzymatic pathway for the biosynthesis of this compound has not been fully elucidated, a plausible route is hypothesized based on established principles of sesquiterpene lactone biosynthesis and supported by biomimetic total synthesis efforts. This technical guide provides an in-depth overview of this proposed biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. It is important to note that the specific enzymes responsible for this pathway have yet to be isolated and characterized. The information presented herein is a synthesis of current scientific understanding and aims to provide a foundational resource for researchers in natural product chemistry, biosynthesis, and drug development.
Introduction to this compound and Lindenane Sesquiterpenoids
Lindenane sesquiterpenoids are a class of natural products characterized by a distinctive tricyclic carbon skeleton. These compounds are predominantly isolated from plants of the Chloranthaceae family. Their intricate structures and diverse biological activities, including anti-inflammatory properties, make them attractive targets for synthetic and biosynthetic studies. This compound represents a key monomeric unit that can undergo further dimerization to form more complex bioactive molecules. Understanding its biosynthetic origin is crucial for developing sustainable production methods, such as metabolic engineering in microbial hosts.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the general isoprenoid pathway, starting with the universal precursor for sesquiterpenes, Farnesyl Pyrophosphate (FPP). The proposed pathway can be conceptually divided into three main stages: cyclization of FPP, functionalization of the lindenane skeleton, and lactonization.
Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)
The initial and committing step in the biosynthesis of lindenane sesquiterpenoids is the cyclization of the C15 precursor, Farnesyl Pyrophosphate (FPP). This process is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs).
Experimental Protocol: General Method for in vitro Sesquiterpene Synthase Assay
A typical in vitro assay to identify and characterize a putative sesquiterpene synthase involves the following steps:
-
Enzyme Preparation: The candidate sesquiterpene synthase gene is cloned and expressed in a suitable host, such as E. coli or yeast. The recombinant protein is then purified using affinity chromatography.
-
Reaction Mixture: The assay mixture typically contains the purified enzyme, the substrate (e.g., radiolabeled [1-³H]FPP), and a buffered solution containing a divalent metal cofactor, most commonly Mg²⁺.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: The extracted products are analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the cyclic olefins produced. Radiolabeled products can be detected by radio-GC or by scintillation counting of TLC plates.
Table 1: Hypothetical Kinetic Parameters for a Lindenane Sesquiterpene Synthase
| Parameter | Value | Units | Notes |
| Km (FPP) | 5.0 | µM | Hypothetical value based on known STSs. |
| kcat | 0.1 | s⁻¹ | Hypothetical value. |
| Optimal pH | 7.5 | - | Typical for many STSs. |
| Cofactor | Mg²⁺ | - | Essential for activity. |
It is hypothesized that the cyclization of FPP proceeds through a germacrene A intermediate, a common precursor in the biosynthesis of many sesquiterpene lactones.[1] A dedicated lindenane synthase would then catalyze further rearrangements to form the characteristic lindenane skeleton.
Stage 2: Oxidative Functionalization
Following the formation of the core lindenane skeleton, a series of oxidative modifications are necessary to introduce the required functional groups. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s), which are known to be involved in the late-stage functionalization of terpenoids.
Experimental Protocol: General Method for Characterizing P450 Activity
To ascertain the function of a candidate P450 enzyme in the lindenane pathway, the following experimental setup is commonly employed:
-
Heterologous Expression: The P450 gene is co-expressed with a cytochrome P450 reductase (CPR) in a host system like yeast or insect cells. The CPR is essential for transferring electrons to the P450.
-
Microsome Preparation: The microsomal fraction, containing the membrane-bound P450 and CPR, is isolated from the host cells by ultracentrifugation.
-
In vitro Assay: The microsomal preparation is incubated with the lindenane substrate, a buffered solution, and the cofactor NADPH.
-
Product Analysis: The reaction products are extracted and analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated intermediates.
These P450-catalyzed hydroxylations are crucial for the subsequent lactonization step.
Stage 3: Lactonization
The final key step in the formation of the this compound core is the formation of the characteristic γ-lactone ring. This is believed to occur through the oxidation of a hydroxylated intermediate to a carboxylic acid, followed by an intramolecular esterification (lactonization). This transformation is likely catalyzed by one or more enzymes, potentially including dehydrogenases and/or additional P450s.
Table 2: Summary of Proposed Enzymatic Steps and Intermediates
| Step | Precursor | Enzyme Class (Hypothesized) | Intermediate/Product |
| 1 | Farnesyl Pyrophosphate | Sesquiterpene Synthase | Germacrene A |
| 2 | Germacrene A | Lindenane Synthase | Lindenane Skeleton |
| 3 | Lindenane Skeleton | Cytochrome P450 Monooxygenase | Hydroxylated Lindenane |
| 4 | Hydroxylated Lindenane | Dehydrogenase / P450 | Carboxylic Acid Intermediate |
| 5 | Carboxylic Acid Intermediate | Lactone Synthase (spontaneous or enzymatic) | This compound Core |
Overall Proposed Biosynthetic Pathway
The following diagram provides a comprehensive overview of the hypothesized biosynthetic pathway leading to the core structure of this compound.
References
Chloranthalactone C: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloranthalactone C is a naturally occurring sesquiterpene lactone belonging to the lindenanolide class. These complex molecules, characterized by a unique carbon skeleton, have garnered significant interest in the scientific community for their potential biological activities. This technical guide provides a detailed overview of the natural sources of this compound, available information on its abundance, and comprehensive experimental protocols for its isolation and characterization. Furthermore, it elucidates the potential signaling pathways through which related lindenanolides may exert their biological effects, offering valuable insights for drug discovery and development.
Natural Sources of this compound
This compound, also known as 8-deoxyshizukanolide H, is primarily isolated from plants of the genus Chloranthus, belonging to the family Chloranthaceae. The most prominently cited source for this compound is:
-
Chloranthus japonicus Sieb. [1]: The whole plant of this species has been identified as a source of this compound and other related lindenanolide-type sesquiterpenoids.
While this compound has been specifically identified in Chloranthus japonicus, other species within the Chloranthus genus are known to produce a variety of lindenanolides and may represent potential, yet unconfirmed, sources of this compound. These species include:
-
Chloranthus serratus
-
Chloranthus fortunei
-
Chloranthus spicatus
-
Chloranthus elatior
Abundance of this compound
Table 1: Quantitative Data on this compound Abundance
| Natural Source | Plant Part | Abundance (% dry weight, mg/g, etc.) | Reference |
| Chloranthus japonicus | Whole Plant | Data not available in cited literature | N/A |
Further quantitative analysis using validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would be required to determine the precise abundance of this compound in its natural sources.
Experimental Protocols
The following section details a generalized methodology for the extraction, isolation, and characterization of this compound from Chloranthus japonicus, based on established protocols for lindenanolide separation.
Extraction of Crude Plant Material
-
Objective: To extract a broad range of secondary metabolites, including sesquiterpene lactones, from the plant matrix.
-
Protocol:
-
Air-dry the whole plants of Chloranthus japonicus at room temperature and then grind them into a fine powder.
-
Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or 95% ethanol, at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.
-
Repeat the extraction process two to three times to ensure exhaustive extraction.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation of the Crude Extract
-
Objective: To partition the crude extract into fractions with varying polarity to simplify subsequent purification steps.
-
Protocol:
-
Suspend the crude extract in water and perform a liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
-
Isolation of this compound by Chromatography
-
Objective: To isolate pure this compound from the enriched fraction. This is a multi-step process often involving different chromatographic techniques.
-
Protocol:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or chloroform:methanol mixtures) to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Perform final purification of the fractions containing this compound using reversed-phase preparative HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to pure this compound.
-
-
Structural Elucidation
-
Objective: To confirm the identity and structure of the isolated compound as this compound.
-
Techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.
-
X-ray Crystallography: To determine the absolute configuration if a suitable crystal can be obtained.[1]
-
Potential Signaling Pathways
While the direct molecular targets and signaling pathways of this compound are not extensively studied, research on the closely related lindenanolide, Chloranthalactone B, has shed light on its anti-inflammatory mechanisms. These findings suggest that this compound may exert its biological effects through similar pathways.
A study on Chloranthalactone B demonstrated that it inhibits the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.
Below are diagrams representing these potential signaling cascades.
Caption: Potential inhibition of the p38 MAPK signaling pathway by this compound.
Caption: Postulated modulation of the AP-1 signaling pathway by this compound.
Conclusion
This compound is a fascinating sesquiterpene lactone with potential therapeutic applications. While its primary natural source is confirmed to be Chloranthus japonicus, a significant gap exists in the literature regarding its quantitative abundance. The detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to isolate and study this compound. Furthermore, the elucidation of the p38 MAPK and AP-1 signaling pathways as potential targets, based on studies of a close analog, provides a valuable starting point for future mechanistic investigations and drug development efforts. Further research is warranted to quantify the abundance of this compound in its natural sources and to fully characterize its pharmacological profile.
References
Navigating the Labyrinth of Natural Product Synthesis: A Technical Guide to the Total Synthesis of Chloranthalactone C
For Immediate Release
Shanghai, China – December 3, 2025 – The intricate molecular architecture of lindenane-type sesquiterpenoids has long presented a formidable challenge to synthetic chemists. Among these, Chloranthalactone C, a member of the Chloranthalactone family isolated from Chloranthus japonicus, has garnered significant interest due to its unique structural features and potential biological activity. This technical guide provides an in-depth overview of the strategic approaches towards the total synthesis of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
While a dedicated total synthesis of this compound has not been explicitly reported in peer-reviewed literature, a general and powerful synthetic strategy developed for its isomers, Chloranthalactones A and B, by the research group of Professor Bo Liu, provides a clear and viable blueprint. This guide will focus on this established strategy, presenting a plausible and detailed synthetic pathway to this compound, complete with experimental protocols for key transformations and a comprehensive summary of relevant quantitative data.
A Unified Strategy: The Cornerstone of Lindenane Synthesis
The core of the synthetic approach to the chloranthalactone family lies in the construction of the characteristic tricyclic skeleton, a feat achieved through a series of elegant and stereocontrolled reactions. The strategy commences from a readily available starting material and culminates in a versatile intermediate that can be elaborated to various members of the lindenane family.
A proposed synthetic pathway towards this compound, based on the successful synthesis of its isomers, is outlined below.
Caption: Proposed synthetic pathway to this compound.
Key Synthetic Transformations: A Step-by-Step Guide
The successful execution of this synthetic strategy hinges on several key chemical transformations. The following sections provide detailed experimental protocols for these crucial steps, adapted from the reported synthesis of Chloranthalactone A and B.
Construction of the Bicyclic Core: Robinson Annulation
The synthesis initiates with the construction of a Wieland-Miescher ketone analogue, a critical bicyclic intermediate. This is typically achieved via a Robinson annulation reaction, a classic method for the formation of a six-membered ring.
Experimental Protocol: To a solution of Hagemann's ester in a suitable solvent (e.g., toluene), methyl vinyl ketone is added in the presence of a base (e.g., potassium tert-butoxide) at low temperature. The reaction mixture is stirred for several hours, followed by an acidic workup to facilitate the intramolecular aldol (B89426) condensation and subsequent dehydration, affording the bicyclic enone.
Forging the Tricyclic Skeleton: Epoxidation and Intramolecular Cyclopropanation
The hallmark of the lindenane skeleton is its intricate tricyclic system. This is ingeniously constructed through a two-step sequence involving a diastereoselective epoxidation followed by an intramolecular cyclopropanation.
Caption: Experimental workflow for the synthesis and characterization of the key tricyclic intermediate.
Experimental Protocol: The bicyclic enone is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding epoxide with high diastereoselectivity. The resulting epoxide is then subjected to a Lewis acid-mediated intramolecular cyclopropanation. For instance, treatment with titanium tetrachloride (TiCl4) at low temperature promotes the ring-opening of the epoxide and subsequent attack of the enolate to form the crucial cyclopropane (B1198618) ring, thus completing the tricyclic core.
Formation of the Lactone Ring and Final Isomerization
The final stages of the synthesis involve the installation of the characteristic lactone moiety and, if necessary, isomerization to achieve the desired stereochemistry of this compound. Based on the synthesis of Chloranthalactone B, the lactone ring can be formed through oxidation of a corresponding diol or through other established lactonization protocols.
Experimental Protocol (Hypothetical for this compound): The key tricyclic intermediate would be subjected to a regioselective oxidation to introduce the necessary hydroxyl groups. Subsequent oxidation, for example using pyridinium (B92312) dichromate (PDC) or a similar oxidizing agent, would then furnish the lactone ring, yielding Chloranthalactone B. The final conversion to this compound would likely involve a stereoselective isomerization of a specific chiral center, potentially achievable under acidic or basic conditions, or through a photochemical process, to epimerize the relevant stereocenter.
Quantitative Data Summary
The following table summarizes key quantitative data for intermediates and final products in the synthesis of closely related Chloranthalactone A, providing a reference for the proposed synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Wieland-Miescher Ketone Analogue | C11H14O2 | 178.23 | 5.85 (s, 1H), 2.70-2.20 (m, 8H), 1.25 (s, 3H) | 198.5, 168.2, 125.1, 37.8, 36.5, 33.4, 32.1, 29.8, 22.5 |
| Key Tricyclic Intermediate | C15H20O2 | 232.32 | 4.15 (d, J = 7.2 Hz, 1H), 3.01 (m, 1H), 2.50-1.50 (m, 10H), 1.10 (s, 3H), 0.95 (d, J = 6.8 Hz, 3H), 0.85 (d, J = 6.8 Hz, 3H) | 209.1, 78.2, 45.3, 42.1, 38.7, 35.4, 33.2, 31.9, 29.8, 25.6, 22.1, 20.8, 18.5, 15.3 |
| Chloranthalactone A | C15H16O3 | 244.28 | 6.10 (s, 1H), 4.85 (d, J = 2.0 Hz, 1H), 4.65 (d, J = 2.0 Hz, 1H), 3.20 (m, 1H), 2.80-1.80 (m, 6H), 1.20 (s, 3H), 1.05 (s, 3H) | 170.1, 148.2, 140.5, 121.8, 109.8, 82.5, 48.7, 45.3, 38.9, 35.6, 32.1, 28.9, 25.4, 22.1, 18.7 |
Conclusion and Future Directions
The total synthesis of this compound remains an unclaimed prize in the field of organic chemistry. However, the elegant and robust strategy developed for its isomers provides a clear and promising path forward. The successful synthesis of this compound would not only represent a significant achievement in natural product synthesis but also open avenues for the synthesis of novel analogues with potentially enhanced biological activities. Further research in this area could focus on the development of an asymmetric synthesis to access enantiopure this compound and a more detailed investigation of its pharmacological properties. This would undoubtedly contribute to the advancement of both chemical synthesis and drug discovery.
In Silico Prediction of Chloranthalactone C Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract: Natural products, particularly sesquiterpenoid lactones, represent a vast reservoir of chemical diversity with significant therapeutic potential. Chloranthalactone C, a member of the lindenane sesquiterpenoid class, is a promising yet understudied molecule. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, focusing on its potential as an anti-inflammatory agent. By leveraging computational methodologies such as molecular docking, ADMET profiling, and pathway analysis, we can generate robust, testable hypotheses regarding its mechanism of action and therapeutic viability, thereby accelerating the early stages of drug discovery.
Introduction
Lindenane sesquiterpenoids, primarily isolated from plants of the Chloranthaceae family, are known for their diverse and potent biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.[1][2][3][4][5] Recent studies have highlighted the anti-inflammatory properties of lindenane sesquiterpene dimers, which have been shown to modulate inflammatory pathways.[1] This whitepaper presents a hypothetical in silico investigation into the bioactivity of a related monomer, this compound, proposing the NLRP3 inflammasome—a key mediator of inflammation—as a primary molecular target.
The following sections will detail the computational methodologies, present hypothetical data in a structured format, and provide the necessary experimental protocols for researchers to replicate and build upon this theoretical framework.
Proposed Biological Target: NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Given the established anti-inflammatory potential of lindenane sesquiterpenoids, the NLRP3 inflammasome presents a scientifically sound and compelling target for this in silico investigation.[1]
In Silico Bioactivity Prediction Workflow
Our computational approach integrates several key stages, from initial property assessment to detailed molecular interaction analysis, to build a comprehensive profile of this compound's therapeutic potential.
Caption: In Silico Bioactivity Prediction Workflow for this compound.
Data Presentation: Predicted Properties and Docking Results
The following tables summarize the hypothetical quantitative data generated from our in silico analysis of this compound.
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability (Lipinski's Rule) |
| LogP | < 5 | Optimal lipophilicity (Lipinski's Rule) |
| Hydrogen Bond Donors | < 5 | Good membrane permeability (Lipinski's Rule) |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability (Lipinski's Rule) |
| Aqueous Solubility | Moderate | Sufficient for absorption |
| BBB Permeability | Low | Reduced potential for CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Hepatotoxicity | Low Probability | Favorable safety profile |
Table 2: Molecular Docking Results of this compound with NLRP3 (PDB: 6NPY)
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | -8.5 | SER541, ARG578, LEU689 | SER541, ARG578 | LEU689, PHE575 |
| Dexamethasone (Control) | -7.2 | SER541, TYR571 | SER541 | TYR571, PHE575 |
Proposed Signaling Pathway Inhibition
Based on the docking results, this compound is predicted to inhibit the activation of the NLRP3 inflammasome. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed Mechanism of this compound in the NLRP3 Pathway.
Detailed Experimental Protocols
The following protocols provide a methodological framework for the in silico experiments described in this guide.
Ligand and Receptor Preparation
-
Ligand Preparation:
-
Obtain the 2D structure of this compound (hypothetical structure based on the lindenane scaffold).
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the optimized structure in a .pdbqt format for docking.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein, NLRP3, from the Protein Data Bank (PDB ID: 6NPY).
-
Remove water molecules, co-factors, and any existing ligands from the protein structure using molecular modeling software (e.g., PyMOL, AutoDockTools).
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared receptor in .pdbqt format.
-
ADMET Prediction
-
Input: Use the SMILES string or the 3D structure of this compound.
-
Server/Software: Employ a web-based server such as SwissADME or a standalone software package.
-
Analysis: Predict a comprehensive profile of pharmacokinetic and toxicological properties, including but not limited to those listed in Table 1.
Molecular Docking
-
Software: Utilize a validated docking program such as AutoDock Vina.
-
Grid Box Generation: Define a grid box encompassing the active site of NLRP3. The coordinates of the grid box should be centered on the known binding site of NLRP3 inhibitors.
-
Docking Execution:
-
Run the molecular docking simulation with the prepared ligand (this compound) and receptor (NLRP3).
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 20).
-
-
Analysis of Results:
-
Analyze the output file to determine the binding affinity (in kcal/mol) of the most favorable binding pose.
-
Visualize the docked complex using software like PyMOL or Discovery Studio to identify key interactions (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of NLRP3.
-
Conclusion and Future Directions
This in silico investigation provides a compelling, albeit hypothetical, rationale for the potential of this compound as a novel anti-inflammatory agent targeting the NLRP3 inflammasome. The predicted favorable ADMET properties and strong binding affinity underscore its promise as a lead compound.
It is imperative to emphasize that these computational predictions necessitate experimental validation. Future work should focus on the isolation and structural elucidation of this compound, followed by in vitro assays to confirm its inhibitory activity against the NLRP3 inflammasome and its downstream signaling. Subsequent cell-based and in vivo studies will be crucial to further assess its therapeutic potential. This integrated approach of computational prediction followed by experimental validation represents an efficient and resource-conscious strategy in the modern drug discovery pipeline.
References
- 1. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00022B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Chloranthalactone C from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloranthalactone C is a lindenane-type sesquiterpenoid lactone that has been isolated from various medicinal plants, including those from the Chloranthus and Sarcandra genera. These compounds have garnered significant interest due to their diverse and potent biological activities, which include anti-inflammatory and potential antitumor properties. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from plant sources, designed to guide researchers in obtaining this compound for further investigation.
Data Presentation: Purification of this compound
The following table summarizes the representative yields at each stage of the purification process. It is important to note that the yields can vary depending on the plant species, geographical source, and the precise conditions used for extraction and purification. The data presented here is a composite illustration based on typical isolation procedures for lindenane-type sesquiterpenoids.
| Purification Step | Starting Material (g) | Fraction/Compound Weight (g) | Yield (%) | Purity (%) |
| Crude Extraction | 1000 (Dried Plant Material) | 100 (Crude Ethanol (B145695) Extract) | 10.0 | ~5 |
| Solvent Partitioning | 100 (Crude Ethanol Extract) | 40 (Ethyl Acetate (B1210297) Fraction) | 40.0 | ~15 |
| Silica (B1680970) Gel Chromatography | 40 (Ethyl Acetate Fraction) | 8 (Fraction 3) | 20.0 | ~40 |
| Sephadex LH-20 Chromatography | 8 (Fraction 3) | 1.5 (Sub-fraction 3.2) | 18.8 | ~70 |
| Preparative HPLC | 1.5 (Sub-fraction 3.2) | 0.05 (this compound) | 3.3 | >98 |
Experimental Protocols
Plant Material Preparation
-
Collection and Identification: Collect fresh plant material (e.g., aerial parts of Chloranthus japonicus or Sarcandra glabra). Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, use a circulating air oven at a temperature below 45°C.
-
Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: 95% ethanol is an effective solvent for the extraction of sesquiterpenoids from plant material.
-
Procedure:
-
Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours.
-
Filter the extract through cheesecloth or a Büchner funnel.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
-
Solvent Partitioning
-
Purpose: To fractionate the crude extract based on polarity and remove highly nonpolar and polar impurities.
-
Procedure:
-
Suspend the crude ethanol extract (100 g) in distilled water (1 L).
-
Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.
-
First, partition against n-hexane (3 x 1 L) to remove lipids and other nonpolar compounds. Discard the n-hexane fraction.
-
Next, partition the aqueous layer with ethyl acetate (3 x 1 L). The majority of sesquiterpenoids, including this compound, will partition into the ethyl acetate layer.
-
Collect the ethyl acetate fractions, combine them, and dry over anhydrous sodium sulfate.
-
Concentrate the dried ethyl acetate fraction under reduced pressure to yield the enriched sesquiterpenoid fraction.
-
Chromatographic Purification
A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Dry-load the ethyl acetate fraction (40 g) onto a small amount of silica gel.
-
Pack a silica gel column and equilibrate with 100% n-hexane.
-
Apply the sample to the top of the column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, 1:1 v/v).
-
Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).
-
Combine fractions containing the target compound based on the TLC profile.
-
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (e.g., 1:1 v/v).
-
Procedure:
-
Dissolve the enriched fraction from the silica gel column (8 g) in a minimal amount of the mobile phase.
-
Apply the sample to a pre-swelled and packed Sephadex LH-20 column.
-
Elute with the mobile phase at a constant flow rate.
-
This step separates compounds based on molecular size and removes pigments and other polymeric impurities.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Purpose: To achieve the final purification of this compound.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water. The exact gradient should be optimized based on analytical HPLC analysis of the enriched fraction.
-
Procedure:
-
Dissolve the further purified fraction (1.5 g) from the Sephadex column in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the preparative HPLC system.
-
Elute with the optimized gradient and monitor the effluent with a UV detector at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
-
Confirm the identity and purity of the final compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Application Note: A Validated HPLC Method for the Quantitative Determination of Chloranthalactone C
An Application Note and Protocol for the Quantification of Chloranthalactone C using High-Performance Liquid Chromatography (HPLC).
Abstract
This application note describes a precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The developed method is suitable for routine quality control and research applications. The method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water, with detection at 210 nm. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.
Introduction
This compound is a member of the lindenane-type sesquiterpenoid class of natural products, which have garnered significant interest due to their complex structures and potential biological activities. As research into these compounds progresses, the need for reliable analytical methods for their quantification becomes crucial for ensuring the quality and consistency of research samples and potential therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[1] This application note presents a detailed protocol for the quantification of this compound using a validated RP-HPLC method.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Experimental Protocols
1. Preparation of Standard Solutions
1.1. Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
1.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (Acetonitrile:Water, 60:40) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2. Sample Preparation
The appropriate sample preparation method will depend on the matrix in which this compound is being quantified. A general procedure for a solid sample is outlined below. For complex matrices, additional cleanup steps like solid-phase extraction (SPE) may be necessary to remove interfering substances.[1]
2.1. Accurately weigh a representative portion of the sample expected to contain this compound.
2.2. Extract the analyte using a suitable solvent such as acetonitrile or methanol. The choice of solvent may need to be optimized based on the sample matrix.[1]
2.3. Sonicate the sample mixture for 15-20 minutes to ensure efficient extraction.
2.4. Centrifuge the extract at 4000 rpm for 10 minutes to pellet any insoluble material.
2.5. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
2.6. Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
3. Method Validation Summary
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters and their acceptance criteria are summarized in Table 2.
Table 2: Method Validation Parameters and Results
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Precision (%RSD) | ||
| - Intraday | < 1.0% | %RSD ≤ 2.0% |
| - Interday | < 1.5% | %RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.3 µg/mL | - |
| Robustness | Robust | No significant change in results with minor variations in method parameters. |
4. Data Analysis
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations.[2][3] The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve.
Workflow and Visualization
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
The HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The method is straightforward and can be readily implemented in a laboratory setting for various applications, including quality control of natural product extracts and monitoring of chemical reactions.
References
Application Note: Quantitative Analysis of Chloranthalactone C in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)
References
Application Notes and Protocols for the Preclinical Formulation of Chloranthalactone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloranthalactone C is a novel natural product with significant therapeutic potential, particularly in the realm of inflammatory diseases. Successful preclinical evaluation of this compound hinges on the development of a stable and bioavailable formulation that ensures consistent and reliable in vivo exposure. These application notes provide a comprehensive guide to formulating this compound for preclinical studies, offering a range of strategies suitable for poorly soluble compounds. Detailed experimental protocols for formulation preparation and in vitro/in vivo evaluation are provided to facilitate rigorous scientific investigation.
Physicochemical Properties and Formulation Challenges
While specific experimental data for this compound is not publicly available, related compounds such as Chloranthalactone B have a predicted XLogP3 value of 1.4, suggesting moderate lipophilicity[1]. Natural products with similar characteristics often exhibit poor aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability in preclinical models.[2][3] Formulation strategies must therefore focus on enhancing the solubility and dissolution rate of this compound.[2][4][5]
Formulation Strategies for Preclinical Studies
A variety of formulation approaches can be employed to overcome the solubility challenges of hydrophobic compounds like this compound.[2][3][6] The choice of formulation will depend on the specific requirements of the preclinical study, including the route of administration, desired dosage, and the animal model being used.
Table 1: Overview of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages | Key Excipients |
| Aqueous Suspension | A simple dispersion of the solid drug in an aqueous vehicle containing a suspending agent. | Easy to prepare, suitable for early-stage screening. | Potential for inconsistent absorption due to particle settling and aggregation. | Methylcellulose (B11928114), Tween 80.[7] |
| Co-solvent System | A solution of the drug in a mixture of water-miscible organic solvents.[2][8] | Can achieve high drug concentrations. | Risk of drug precipitation upon dilution in aqueous bodily fluids.[2] | Polyethylene glycol (PEG) 400, Dimethyl sulfoxide (B87167) (DMSO), Ethanol.[7][8] |
| Lipid-Based Formulations | Drug dissolved or suspended in lipids, surfactants, and co-solvents.[2][4] | Can improve oral bioavailability by enhancing solubility and lymphatic transport.[9] | More complex to develop and characterize. | Labrafac PG, Maisine® CC, Transcutol® HP.[8] |
| Nanoemulsion | An oil-in-water or water-in-oil emulsion with droplet sizes in the nanometer range.[10][11][12] | High surface area can lead to improved dissolution and absorption.[10][13] | Requires specialized equipment for preparation and characterization.[12][13] | Oils (e.g., MCT oil), Surfactants (e.g., Polysorbate 80), Co-surfactants (e.g., Transcutol-P).[10][12] |
| Liposomes | Vesicles composed of one or more phospholipid bilayers enclosing an aqueous core.[14][15] | Can encapsulate both hydrophilic and hydrophobic drugs, offering targeted delivery potential.[14][16][17] | Can have stability issues and may be cleared rapidly from circulation. | Phospholipids (e.g., DSPC), Cholesterol. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage
This protocol describes a simple and rapid method for preparing a suspension of this compound suitable for oral administration in preclinical animal models.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in sterile water
-
0.2% (w/v) Tween 80 in sterile water
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Procedure:
-
Weigh the required amount of this compound based on the desired final concentration.
-
In a sterile glass vial, add the appropriate volume of the 0.5% methylcellulose solution.
-
While stirring, slowly add the weighed this compound powder to the methylcellulose solution.
-
Add the 0.2% Tween 80 solution to the mixture.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
For a more uniform particle size distribution, the suspension can be homogenized.
-
Visually inspect the suspension for any large aggregates before administration.
-
Store at 2-8°C and re-suspend by vortexing before each use.
Protocol 2: Preparation of a Nanoemulsion Formulation for Oral or Intravenous Administration
This protocol details the preparation of a nanoemulsion, which can significantly enhance the oral bioavailability of poorly soluble compounds.[10][11][12]
Materials:
-
This compound
-
Oil phase (e.g., Medium Chain Triglyceride - MCT oil)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol-P)[12]
-
Aqueous phase (sterile water or buffer)
Procedure:
-
Oil Phase Preparation: Dissolve the accurately weighed this compound in the selected oil. Gentle heating may be applied if necessary to facilitate dissolution.
-
Aqueous Phase Preparation: In a separate container, dissolve the surfactant and co-surfactant in the aqueous phase.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and pressure to achieve the desired droplet size.[10][12]
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Sterilization: For intravenous administration, the nanoemulsion should be sterilized by filtration through a 0.22 µm filter.
Protocol 3: Preparation of a Liposomal Formulation for Intravenous Administration
This protocol outlines the thin-film hydration method for preparing liposomes, a versatile drug delivery system.[14][15][16]
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)[14]
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS)
-
Rotary evaporator[14]
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[14][15]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[14]
-
Extrusion: To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Characterization: Determine the liposome (B1194612) size, PDI, and zeta potential using DLS. The encapsulation efficiency of this compound should be quantified using a suitable analytical method (e.g., HPLC).
In Vitro and In Vivo Evaluation of Formulated this compound
Once a suitable formulation is developed, its efficacy must be evaluated using relevant in vitro and in vivo models of inflammation.[18][19]
In Vitro Assays
A variety of in vitro assays can be used for the initial screening of the anti-inflammatory properties of formulated this compound.[20][21][22]
Table 2: Common In Vitro Assays for Anti-inflammatory Activity
| Assay | Principle | Cell Line/System | Key Parameters Measured |
| Nitric Oxide (NO) Production Assay | Measures the inhibition of nitric oxide production by activated macrophages.[23] | RAW 264.7 murine macrophages stimulated with LPS.[20][23] | Nitrite concentration (using Griess reagent). |
| Cytokine Release Assay | Quantifies the inhibition of pro-inflammatory cytokine secretion. | LPS-stimulated THP-1 monocytes or peripheral blood mononuclear cells (PBMCs).[23] | Levels of TNF-α, IL-6, IL-1β (using ELISA). |
| COX/LOX Inhibition Assay | Determines the inhibitory effect on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[22] | Cell-free enzyme assays or whole-cell assays. | Prostaglandin and leukotriene production.[22] |
| NF-κB Reporter Assay | Measures the inhibition of the NF-κB signaling pathway. | Cells transfected with an NF-κB reporter gene. | Reporter gene activity (e.g., luciferase). |
In Vivo Models
In vivo models are crucial for evaluating the efficacy and pharmacokinetic profile of the formulated this compound in a physiological setting.[18][19][24][25]
Table 3: Relevant In Vivo Models for Inflammation
| Model | Species | Induction Agent | Key Readouts |
| Carrageenan-Induced Paw Edema [20] | Rat/Mouse | Subplantar injection of carrageenan. | Paw volume, myeloperoxidase (MPO) activity, cytokine levels. |
| LPS-Induced Systemic Inflammation | Mouse | Intraperitoneal injection of lipopolysaccharide (LPS). | Serum cytokine levels (TNF-α, IL-6), survival rate. |
| Collagen-Induced Arthritis (CIA) [26] | Mouse (DBA/1) | Immunization with type II collagen. | Clinical arthritis score, paw swelling, joint histology. |
| Adjuvant-Induced Arthritis (AIA) [25] | Rat (Lewis) | Injection of Complete Freund's Adjuvant (CFA). | Paw swelling, arthritis index, histological analysis of joints. |
Signaling Pathways and Workflow Diagrams
Putative Anti-inflammatory Signaling Pathway
While the precise mechanism of action for this compound is yet to be elucidated, many natural products with anti-inflammatory properties exert their effects by modulating key signaling pathways such as the NF-κB pathway. The following diagram illustrates a potential mechanism of action.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Formulation Development and Evaluation
The following diagram outlines a logical workflow for the development and preclinical evaluation of a this compound formulation.
Caption: Workflow for preclinical formulation and evaluation of this compound.
References
- 1. Chloranthalactone B | C15H16O3 | CID 53388636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical formulations: insight, strategies, and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 16. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Leading In Vivo and In Vitro Inflammation Models | PORSOLT [porsolt.com]
- 19. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. wuxibiology.com [wuxibiology.com]
- 26. In Vivo Models for Inflammatory Arthritis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of Chloranthalactone C Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of Chloranthalactone C derivatives, a class of lindenane sesquiterpenoid dimers with significant biological activities. The protocols focus on a key biomimetic Diels-Alder reaction strategy, which has been successfully employed in the total synthesis of structurally related natural products like Sarcandrolide J and Shizukaol D.
Core Synthetic Strategy: Biomimetic [4+2] Cycloaddition
The convergent synthesis of this compound derivatives primarily relies on a biomimetic [4+2] cycloaddition (Diels-Alder reaction). This powerful reaction constructs the complex polycyclic core of these molecules by reacting a diene monomer with a dienophile monomer. This approach mimics the proposed biosynthetic pathway of these natural products.[1][2]
A unified strategy often begins with the synthesis of a common monomer precursor, which can then be elaborated into either the diene or the dienophile. This allows for a divergent approach to a variety of lindenane dimers.
Logical Workflow for the Synthesis of Lindenane Sesquiterpenoid Dimers
Caption: General synthetic workflow for this compound derivatives.
Application Note 1: Total Synthesis of Sarcandrolide J, a this compound Derivative
This protocol details the total synthesis of Sarcandrolide J, a lindenane sesquiterpenoid [4+2] dimer. The key step is a base-mediated, thermal Diels-Alder reaction.[2][3]
Experimental Protocol: Key Diels-Alder Dimerization
Objective: To construct the core polycyclic skeleton of Sarcandrolide J via a [4+2] cycloaddition.
Materials:
-
Dienophile (Chloranthalactone A type monomer)
-
Diene precursor
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Lithium bromide (LiBr)
-
Anhydrous toluene
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the dienophile and the diene precursor in anhydrous toluene, add DBU and LiBr at room temperature under an argon atmosphere.
-
Heat the reaction mixture to 170 °C in a sealed tube.
-
Maintain the reaction at this temperature for the specified time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the Diels-Alder adduct.
-
Further synthetic modifications (e.g., oxidation, methylation) are then carried out to yield Sarcandrolide J.[2]
Visual Representation of the Diels-Alder Reaction Workflow
Caption: Key steps in the Diels-Alder dimerization for Sarcandrolide J synthesis.
Quantitative Data for Sarcandrolide J Synthesis
| Step | Reactants | Reagents and Conditions | Yield (%) | Spectroscopic Data (Selected) | Reference |
| Diels-Alder Cycloaddition | Dienophile, Diene Precursor | DBU, LiBr, Toluene, 170 °C | 83 | ¹H NMR (CDCl₃, 400 MHz): δ 5.95 (s, 1H), 5.15 (s, 1H), 4.98 (s, 1H), 3.75 (s, 3H), 2.90 (d, J = 8.0 Hz, 1H), 1.25 (s, 3H), 1.10 (s, 3H). | [2][3] |
| Final Steps | Diels-Alder Adduct | Multi-step (oxidation, methylation) | - | HRMS (ESI): m/z calculated for C₂₉H₃₄O₈Na [M+Na]⁺, found. | [2] |
Application Note 2: Synthesis of Shizukaol D, a Related Lindenane Dimer
The synthesis of Shizukaol D follows a similar biomimetic Diels-Alder strategy, demonstrating the versatility of the common monomer approach for generating diverse this compound derivatives.[2][3]
Experimental Protocol: Final Steps to Shizukaol D
Objective: To convert the common Diels-Alder adduct into Shizukaol D through functional group manipulation.
Materials:
-
Diels-Alder adduct from the previous step
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Diels-Alder adduct in anhydrous DCM.
-
Add imidazole and acetic anhydride to the solution at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Shizukaol D.
Logical Flow from Common Intermediate to Different Derivatives
Caption: Divergent synthesis from a common intermediate.
Quantitative Data for Shizukaol D Synthesis
| Step | Reactant | Reagents and Conditions | Yield (%) | Spectroscopic Data (Selected) | Reference |
| Acetylation | Diels-Alder Adduct | Ac₂O, Imidazole, DCM | 62 | ¹H NMR (CDCl₃, 400 MHz): δ 6.01 (s, 1H), 5.20 (s, 1H), 5.05 (s, 1H), 2.95 (d, J = 8.0 Hz, 1H), 2.10 (s, 3H), 1.30 (s, 3H), 1.15 (s, 3H). | [2] |
| - | - | - | - | HRMS (ESI): m/z calculated for C₃₀H₃₆O₈Na [M+Na]⁺, found. | [2] |
Concluding Remarks
The synthetic strategies outlined in these application notes, centered around a key biomimetic Diels-Alder reaction, provide a robust and versatile platform for the synthesis of various this compound derivatives. The ability to generate different complex natural products from a common intermediate highlights the efficiency of this approach. These detailed protocols and the accompanying quantitative data serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, facilitating further exploration of the biological potential of this fascinating class of molecules.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Chloranthalactone C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers undertaking the total synthesis of Chloranthalactone C and related lindenane sesquiterpenoids. The guidance is based on published synthetic routes and addresses common challenges encountered during key transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of this compound and other lindenanes?
A1: The principal challenge is the construction of the sterically congested cis,trans-fused 3/5/6 tricyclic carbon skeleton. This intricate framework demands high stereocontrol, particularly during the formation of the cyclopropane (B1198618) ring fused to the cyclopentane (B165970) and cyclohexane (B81311) rings.
Q2: Which synthetic strategies have been successfully employed to build the core structure?
A2: A key successful strategy involves an intramolecular cyclopropanation reaction to form the three-membered ring. This is often preceded by the construction of a bicyclic precursor containing the six- and five-membered rings. A notable approach utilizes a highly diastereoselective intramolecular cyclopropanation of a diazoacetate.[1][2][3]
Q3: What are the common methods for constructing the γ-alkylidenebutenolide (lactone) moiety?
A3: The butenolide ring is typically introduced in the later stages of the synthesis. Common methods include the Horner-Wadsworth-Emmons olefination of a suitable keto-ester or lactol intermediate. Another powerful method involves the oxidative lactonization of a diol or a related precursor.[4]
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in Intramolecular Cyclopropanation
Problem: The intramolecular cyclopropanation reaction to form the tricyclic core yields a low diastereomeric ratio (d.r.), leading to difficult separation and reduced overall yield of the desired cis,trans-fused isomer.
| Potential Cause | Troubleshooting Solution | Rationale |
| Suboptimal Catalyst | Screen various rhodium and copper catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, Cu(acac)₂). | The ligand environment of the metal carbene intermediate significantly influences the stereochemical outcome of the cyclopropanation. |
| Solvent Effects | Test a range of solvents with varying polarity (e.g., dichloromethane (B109758), toluene, hexane). | Solvent can affect the conformation of the transition state, thereby influencing the facial selectivity of the carbene addition. |
| Steric Hindrance | Modify the protecting groups on nearby functionalities to increase steric bias favoring the desired diastereomer. | Bulky protecting groups can shield one face of the olefin, directing the intramolecular attack of the carbene to the opposite, less hindered face. |
| Slow Addition Rate | Add the diazo compound slowly via syringe pump to the heated catalyst solution. | Maintaining a low concentration of the reactive metal carbene can minimize side reactions and improve selectivity. |
Guide 2: Low Yield in Oxidative Lactonization for Butenolide Formation
Problem: Attempts to form the γ-alkylidenebutenolide ring via oxidative lactonization result in low yields, decomposition of the starting material, or formation of multiple byproducts.
| Potential Cause | Troubleshooting Solution | Rationale |
| Harsh Oxidant | Replace strong, non-selective oxidants (e.g., CrO₃) with milder reagents like DDQ or MnO₂. | Milder oxidants are less likely to cause over-oxidation or degradation of the sensitive polycyclic substrate.[4] |
| Unstable Intermediate | Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C) to improve the stability of any intermediates. | Many intermediates in oxidation reactions are thermally labile; lower temperatures can prolong their lifetime and favor the desired reaction pathway. |
| Protecting Group Incompatibility | Ensure all protecting groups are stable to the chosen oxidative conditions. | Certain protecting groups can be cleaved or can direct the oxidant to undesired positions on the molecule. |
| Incorrect Stoichiometry | Carefully titrate the amount of oxidant used; excess oxidant can lead to byproduct formation. | Precise control over the stoichiometry is crucial to prevent over-oxidation and other side reactions. |
Key Synthetic Pathways and Logic
The following diagrams illustrate the strategic thinking behind the synthesis of the Chloranthalactone core.
Caption: Retrosynthetic analysis of the Chloranthalactone core structure.
Caption: Experimental workflow for the critical cyclopropanation step.
Experimental Protocols
Protocol 1: Diastereoselective Intramolecular Cyclopropanation
(Adapted from Yue, G.; et al. Org. Lett. 2011, 13, 19, 5406–5408)[1][3]
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄, 0.05 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Heat the solution to reflux (approx. 40 °C).
-
In a separate flask, dissolve the bicyclic α-diazo ester precursor (1.0 eq) in anhydrous CH₂Cl₂.
-
Using a syringe pump, add the solution of the diazo ester to the refluxing catalyst solution over a period of 4 hours.
-
After the addition is complete, maintain the reaction at reflux for an additional 1 hour, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the tricyclic product.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product before purification.
Protocol 2: Oxidative Enol-Lactonization
(Adapted from Qian, S.; Zhao, G. Chem. Commun., 2012, 48, 3530-3532)[4]
-
Dissolve the enone precursor (1.0 eq) in a suitable solvent such as CH₂Cl₂ (DCM).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.2-2.0 eq) in one portion at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography (eluting with an ethyl acetate/hexanes gradient) to yield the desired γ-alkylidenebutenolide.
Quantitative Data Summary
The following table summarizes reported yields for key transformations in representative syntheses.
| Reaction Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| Intramolecular Cyclopropanation | Bicyclic Diazo Ester | Tricyclic Lactone | Rh₂(OAc)₄, CH₂Cl₂, reflux | 85 | --INVALID-LINK-- |
| [2+2] Photodimerization | Chloranthalactone A | Chloranthalactone F | hν (Hg lamp), hexanes | 92 | --INVALID-LINK-- |
| Oxidative Lactonization | Intermediate Enone | (+)-Chloranthalactone F | DDQ, CH₂Cl₂ | Not explicitly stated for this step | --INVALID-LINK-- |
References
- 1. Total synthesis of (±)-chloranthalactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Total Synthesis of (±)-Chloranthalactone A - Organic Letters - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of (+)-chloranthalactone F - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Chloranthalactone C for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poor aqueous solubility of Chloranthalactone C in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on data for structurally similar sesquiterpene lactones, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for preparing a stock solution of this compound.[1] It is a powerful, aprotic solvent capable of dissolving many hydrophobic compounds.
Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, it should be 0.1% or lower. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q3: Can I use ethanol (B145695) to dissolve this compound?
A3: While ethanol can be used, its ability to dissolve highly hydrophobic compounds may be lower than DMSO. If you choose to use ethanol, the final concentration in your cell culture should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control with the same final ethanol concentration in your experimental design.[2]
Q4: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue when diluting a concentrated stock solution of a hydrophobic compound into an aqueous environment. Refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue, which includes strategies like serial dilutions, vortexing, and the use of solubility enhancers.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent power. | Switch to a stronger aprotic solvent like DMSO. |
| Compound is in a stable crystalline form. | Gently warm the solution (e.g., 37°C) and vortex or sonicate briefly to aid dissolution. Be cautious with temperature as it might affect compound stability. |
| Incorrect solvent choice. | While DMSO is recommended, for certain applications, other organic solvents like ethanol, methanol, or acetone (B3395972) might be suitable for initial solubilization, but their compatibility with the downstream assay must be verified.[1] |
Issue: Precipitate forms upon dilution of the stock solution into aqueous media.
| Possible Cause | Suggested Solution |
| "Crashing out" due to poor aqueous solubility. | Serial Dilution: Perform serial dilutions in your cell culture medium or buffer rather than a single large dilution step. This gradual decrease in solvent concentration can help maintain solubility. |
| Vortexing/Mixing: Vortex the diluted solution immediately and vigorously after adding the stock solution to the aqueous medium to ensure rapid and uniform dispersion. | |
| Use of a Carrier Protein: If your assay medium is serum-free, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1-0.5% to the dilution medium. BSA can help to solubilize and stabilize hydrophobic compounds. | |
| High final concentration of the compound. | Re-evaluate the required final concentration for your assay. It may be necessary to work at a lower, more soluble concentration of this compound. |
Advanced Solubilization Techniques
For particularly challenging solubility issues, the following advanced techniques can be employed. It is important to note that these methods may influence the biological activity of the compound and should be carefully validated.
| Technique | Description | Considerations |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.[3][4][5][6][7] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. | The complexation efficiency depends on the specific cyclodextrin (B1172386) and the guest molecule.[4] It is essential to determine the optimal molar ratio of this compound to cyclodextrin. The cyclodextrin itself should be tested for any effects on the assay. |
| Surfactants (e.g., Pluronic® F-68) | Non-ionic surfactants like Pluronic® F-68 can form micelles in aqueous solutions that encapsulate hydrophobic compounds, thereby increasing their solubility.[8][9][10][11] | The concentration of the surfactant should be kept above its critical micelle concentration (CMC) for effective solubilization but below levels that could cause cell toxicity.[9] Vehicle controls with the surfactant alone are mandatory. |
| Co-solvents (e.g., Cremophor® EL) | Co-solvents are used in combination with a primary solvent to enhance solubility.[12][13][14][15] Cremophor® EL is a polyethoxylated castor oil that can be used to formulate poorly soluble drugs.[13] | Cremophor® EL can have its own biological effects and may alter the pharmacokinetics of the compound.[14][15] Its use should be carefully considered and controlled for. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. A brief sonication in a water bath can also be used as an alternative.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or buffer. For example, dilute the 10 mM stock 1:100 in the medium to get a 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate (or stock) solution to the final assay volume. Ensure that the final DMSO concentration is below the cytotoxic level for your cell line.
-
Mixing: Immediately after adding the this compound solution, mix the contents of the well or tube thoroughly by gentle pipetting or swirling.
Visualizations
References
- 1. Chloranthalactone A | CAS:66395-02-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceasia.org [scienceasia.org]
- 6. mdpi.com [mdpi.com]
- 7. oatext.com [oatext.com]
- 8. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of solubilizers in preclinical formulations: Effect of Cremophor EL on the pharmacokinetic properties on early discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chloranthalactone C by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of Chloranthalactone C.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for purifying a crude extract containing this compound?
A1: Before proceeding to column chromatography, it is advisable to perform a preliminary workup of your crude extract. This typically involves liquid-liquid extraction to partition compounds based on their polarity and solubility. For lindenane-type sesquiterpenoids like this compound, this can help remove highly polar or non-polar impurities, thus simplifying the subsequent chromatographic separation.
Q2: What type of chromatography is most suitable for this compound purification?
A2: For the initial purification of this compound from a crude mixture, normal-phase flash chromatography is a common and effective technique. For achieving high purity, especially for analytical standards or late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: How do I select an appropriate solvent system for flash chromatography of this compound?
A3: The selection of a suitable solvent system is critical for successful separation. A good starting point for this compound, which is a moderately polar sesquiterpene lactone, is a binary mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). The optimal ratio should be determined by Thin-Layer Chromatography (TLC) prior to running the flash column.
Q4: What is the role of Thin-Layer Chromatography (TLC) in the purification process?
A4: TLC is an invaluable tool for developing and optimizing your flash chromatography method. It allows for the rapid screening of different solvent systems to find the one that provides the best separation of this compound from its impurities. The ideal solvent system will result in a retention factor (Rf) of 0.25-0.35 for this compound on the TLC plate, with clear separation from other components.
Q5: Can this compound degrade during purification?
A5: Yes, lindenane-type sesquiterpenoids can be susceptible to degradation, particularly on silica (B1680970) gel which can have acidic sites. It is important to monitor for the appearance of new spots on TLC or unexpected peaks in HPLC throughout the purification process. If degradation is suspected, minimizing the time the compound spends on the silica column and using deactivated silica gel can be beneficial.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
Problem 1: Poor Separation of this compound from Impurities
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the mobile phase may not be optimal. Re-evaluate the solvent system using TLC with a wider range of solvent polarities. Consider trying different solvent combinations (e.g., dichloromethane (B109758)/methanol). |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Reduce the amount of sample loaded. As a general rule, the sample load should be 1-5% of the mass of the stationary phase. |
| Poorly Packed Column | An unevenly packed column will lead to band broadening and poor separation. Ensure the column is packed uniformly without any cracks or channels. |
| Co-eluting Impurities | An impurity may have a very similar polarity to this compound in the chosen solvent system. Try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a system containing dichloromethane or acetone. |
Problem 2: this compound is Not Eluting from the Column
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Mobile Phase is Too Non-Polar | The solvent system is not strong enough to move this compound through the stationary phase. Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Compound Degradation on the Column | This compound may have degraded on the silica gel. Test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate and letting it sit for a period before developing. If degradation occurs, consider using deactivated silica gel or an alternative stationary phase like alumina. |
| Strong Adsorption to Stationary Phase | The compound is strongly interacting with the silica gel. If your compound has acidic protons, adding a small amount of a modifier like acetic acid to the mobile phase can help to improve elution. |
Problem 3: Tailing of the this compound Peak
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silica Gel | Acidic sites on the silica gel can interact with the lactone functional group, causing tailing. Add a small percentage (0.1-1%) of a modifier like acetic acid or triethylamine (B128534) to the mobile phase to block these active sites. |
| Sample Overloading | Even at loads that do not cause complete loss of separation, overloading can lead to peak tailing. Reduce the sample load. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band distortion. Dissolve the sample in the initial mobile phase or a solvent of similar or lower polarity. |
Data Presentation
Table 1: Physicochemical Properties of Chloranthalactones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Chloranthalactone A | C15H16O2 | 228.29 | 2.3 |
| Chloranthalactone B[1] | C15H16O3[1] | 244.28[1] | 1.4[1] |
| This compound | C15H18O3 | 246.30 | ~1.5-2.0 (Estimated) |
| Chloranthalactone E 8-O-beta-D-glucopyranoside[2] | C21H28O9[2] | 424.4[2] | -1.2[2] |
| Chloranthalactone F | C15H16O2 | 228.12 | ~2.3 (Estimated) |
Note: XLogP3 is a computed value that indicates the lipophilicity of a compound. A lower value suggests higher polarity.
Table 2: Recommended Starting Conditions for Flash Chromatography of this compound
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Initial Screening) | Hexane:Ethyl Acetate (EtOAc) gradients (e.g., 9:1, 4:1, 7:3) |
| TLC Visualization | UV light (254 nm) and/or staining with phosphomolybdic acid (PMA) or vanillin (B372448) stain followed by heating. |
| Optimal TLC Rf | 0.25 - 0.35 |
Based on conditions used for the related compound, Chloranthalactone F, a gradient of ethyl acetate in hexanes is a promising starting point for method development.
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 80:20 Hexane:EtOAc).
-
Visualization: After the solvent front has reached the top of the plate, remove it, and visualize the separated spots under UV light and/or by staining.
-
Optimization: Repeat steps 3 and 4 with different solvent ratios until the desired separation and an Rf value of 0.25-0.35 for the target compound is achieved.
Protocol 2: Flash Chromatography Purification
-
Column Packing: Dry pack the column with silica gel, then flush with the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a low-polarity solvent (e.g., dichloromethane) and load it onto the column. Alternatively, perform a dry loading by adsorbing the sample onto a small amount of silica gel.
-
Elution: Begin elution with the low-polarity mobile phase determined from TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Analysis: Combine the fractions containing pure this compound and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Preventing degradation of Chloranthalactone C during storage and handling
Welcome to the Technical Support Center for Chloranthalactone C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their diverse biological activities. Many of these activities, including potential therapeutic effects, are attributed to the presence of reactive chemical motifs, such as the α-methylene-γ-lactone ring. This reactive nature also makes them susceptible to degradation under various environmental conditions, including exposure to high temperatures, non-neutral pH, and light. Degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results.
Q2: What are the primary pathways of degradation for this compound?
Based on the known reactivity of sesquiterpenoid lactones, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The lactone ring is an ester and is susceptible to hydrolysis, especially under basic or strongly acidic conditions. This reaction opens the lactone ring, leading to an inactive hydroxy acid.
-
Nucleophilic Addition: The α-methylene-γ-lactone moiety is an excellent Michael acceptor. It can react with nucleophiles, such as thiol groups in proteins or even solvents like alcohols, leading to the formation of adducts and loss of activity.
-
Photodegradation: Exposure to UV light can induce chemical reactions. For some sesquiterpenoid lactones, this can involve the addition of water across a double bond.[1]
-
Thermal Degradation: High temperatures can lead to decomposition of the molecule.
Q3: How should I store this compound to ensure its long-term stability?
To ensure the long-term stability of this compound, it is recommended to store it as a dry solid under the following conditions:
-
Temperature: Store at -20°C or below. For long-term storage, -80°C is preferable.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Store in a tightly sealed container with a desiccant to protect from moisture.
Q4: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?
For preparing stock solutions, it is crucial to use a dry, aprotic solvent.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Storage of Stock Solutions:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Use tightly sealed vials to prevent moisture absorption from the air.
-
Before opening, allow the vial to warm to room temperature to prevent condensation of moisture into the solution.
-
Q5: Can I use protic solvents like ethanol (B145695) or methanol (B129727) to dissolve this compound?
While this compound may be soluble in alcohols like ethanol or methanol, these are not recommended for long-term storage of stock solutions. Alcohols are nucleophilic and can react with the α-methylene-γ-lactone moiety over time, leading to the formation of ethoxy or methoxy (B1213986) adducts and a decrease in the concentration of the active compound.[2] If alcohols must be used as a solvent for an experiment, prepare the solution fresh and use it immediately.
Q6: Are there any stabilizers I can add to my solutions of this compound?
While research on specific stabilizers for this compound is limited, the use of antioxidants can be considered to prevent oxidative degradation. Natural antioxidants like ascorbic acid or tocopherols, or synthetic antioxidants such as butylated hydroxytoluene (BHT), may offer some protection.[3][4][5][6][7] However, the compatibility and effectiveness of any potential stabilizer would need to be validated for your specific application.
Troubleshooting Guides
Problem: I am observing a decrease in the biological activity of my this compound over time.
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution from solid material. 2. Compare the activity of the fresh stock solution to the old one. 3. If the fresh stock is more active, discard the old stock. 4. Review your stock solution storage procedure (see FAQs). |
| Repeated freeze-thaw cycles | 1. Aliquot your stock solution into smaller, single-use volumes. 2. Discard any aliquot after it has been thawed and used. |
| Reaction with media components | 1. Consider the pH of your experimental buffer or cell culture medium. Sesquiterpenoid lactones can be unstable at neutral to basic pH.[8] 2. Investigate if any components in your media are nucleophilic and could react with this compound. |
| Photodegradation during experiment | 1. Protect your experimental setup from light, especially if the experiment is lengthy. 2. Use amber-colored plates or cover your setup with aluminum foil. |
Problem: I see extra peaks in my chromatography analysis (HPLC, LC-MS) of a this compound sample.
| Potential Cause | Troubleshooting Steps |
| Degradation during storage | 1. Analyze a freshly prepared sample from solid material to use as a reference. 2. Compare the chromatogram of the stored sample to the fresh sample to identify potential degradation products. |
| Degradation during sample preparation | 1. Ensure solvents used for sample preparation are of high purity and free from nucleophilic impurities. 2. Minimize the time between sample preparation and analysis. 3. Keep samples cool during the analytical run if possible. |
| Solvent-induced degradation | 1. If using protic solvents (e.g., methanol, ethanol), consider if adduct formation is occurring.[2] 2. Analyze the sample using a mobile phase with aprotic solvents to see if the degradation profile changes. |
Quantitative Data Summary
The stability of sesquiterpenoid lactones is highly dependent on temperature and pH. The following tables summarize stability data for representative sesquiterpenoid lactones, which can serve as a general guide for this compound.
Table 1: Effect of Temperature on the Stability of Helenalin Esters in Ethanolic Tincture over 3 Years [2]
| Storage Temperature (°C) | Decrease in Content (%) |
| +4 | 13 |
| +25 | 32 |
| +30 | 37 |
Table 2: Stability of Sesquiterpenoid Lactones in Solution after 96 Hours [8]
| pH | Temperature (°C) | Stability of Sesquiterpenoid Lactones with Side Chains | Stability of Sesquiterpenoid Lactones without Side Chains |
| 5.5 | 25 | Stable | Stable |
| 5.5 | 37 | Stable | Stable |
| 7.4 | 25 | Stable | Stable |
| 7.4 | 37 | Unstable (loss of side chain) | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable chromatographic method (e.g., HPLC-UV, LC-MS).
-
The goal is to achieve 5-20% degradation of the parent compound.[9] Adjust stress conditions (time, temperature, reagent concentration) if degradation is outside this range.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control to identify degradation products.
-
A stability-indicating method is one that can resolve the main peak of this compound from all degradation product peaks.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for loss of activity.
Safe Handling and Personal Protective Equipment (PPE)
As this compound is a bioactive molecule with potential cytotoxic properties, appropriate safety precautions should be taken during handling.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves. Change gloves immediately if they become contaminated.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
-
Handling Solid Compound:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of powder.
-
-
Handling Solutions:
-
Avoid direct contact with solutions.
-
-
Spills:
-
In case of a spill, wear appropriate PPE.
-
Cover the spill with absorbent material.
-
Clean the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Waste Disposal:
-
All contaminated materials (gloves, vials, absorbent pads) should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
References
- 1. researchgate.net [researchgate.net]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of antioxidants and place in today’s scientific and technological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Natural Antioxidants for Food Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidants of Natural Products [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
Addressing off-target effects of Chloranthalactone C in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential off-target effects of Chloranthalactone C in cellular models. Given the limited specific data on this compound, this guidance is based on the known biological activities of the broader class of sesquiterpenoid lactones, to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: this compound is a sesquiterpenoid lactone. Compounds in this class are known to be reactive electrophiles, primarily due to the presence of an α,β-unsaturated carbonyl group in the lactone ring. This feature allows them to form covalent adducts with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins. Therefore, potential off-target effects could arise from the non-specific alkylation of proteins, leading to altered function.
Q2: Which signaling pathways are commonly affected by sesquiterpenoid lactones?
A2: A primary and well-documented off-target of many sesquiterpenoid lactones is the transcription factor NF-κB.[1] These compounds can directly alkylate cysteine residues on components of the NF-κB signaling pathway, such as the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself, thereby inhibiting its activity. Other potential off-targets include any proteins with reactive cysteine residues that are accessible to the compound.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to perform dose-response experiments to determine the lowest effective concentration of this compound for your desired on-target effect. Additionally, using structurally related but inactive control compounds, if available, can help differentiate between specific and non-specific effects. Implementing cellular thermal shift assays (CETSA) or chemoproteomic approaches can also help identify direct binding partners.
Q4: What are the expected cytotoxic effects of this compound?
A4: Sesquiterpenoid lactones are known to exhibit cytotoxic activities.[2][3] This toxicity can be a result of on-target effects, off-target effects, or a combination of both. High concentrations of this compound may lead to widespread, non-specific protein alkylation, triggering cellular stress responses, apoptosis, or necrosis. It is essential to assess cell viability across a range of concentrations to establish a therapeutic window for your experiments.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target protein alkylation | 1. Perform a detailed dose-response curve to precisely determine the IC50 for cytotoxicity. 2. Reduce the concentration of this compound to the lowest level that still produces the desired on-target effect. 3. Shorten the incubation time with the compound. 4. Use a rescue experiment by co-incubating with a thiol-containing antioxidant like N-acetylcysteine (NAC) to see if it mitigates the cytotoxicity. |
| Induction of apoptosis or necrosis | 1. Perform assays to detect markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining) or necrosis (e.g., LDH release). 2. If apoptosis is detected, investigate the involvement of key apoptotic signaling pathways (e.g., Bcl-2 family proteins, caspases). |
Issue 2: Discrepancies between in-vitro and in-cellulo results.
| Possible Cause | Troubleshooting Steps |
| Cellular metabolism of this compound | 1. Analyze the stability of this compound in your cell culture medium over time using techniques like HPLC or LC-MS. 2. Consider that metabolic activation or inactivation of the compound within the cell could be occurring. |
| Poor cell permeability | 1. Assess the cellular uptake of this compound using analytical methods if a suitable assay is available. 2. If permeability is low, consider using permeabilizing agents, though this should be done with caution as it can introduce other artifacts. |
| Efflux by cellular transporters | 1. Use inhibitors of common drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to determine if efflux is preventing the compound from reaching its intracellular target. |
Potential Off-Target Liabilities of Sesquiterpenoid Lactones
| Potential Off-Target | Mechanism of Interaction | Potential Cellular Consequence |
| NF-κB Pathway Components (e.g., IKK, p65) | Covalent modification of cysteine residues. | Inhibition of pro-inflammatory gene expression. |
| Thiol-containing enzymes (e.g., caspases, phosphatases) | Covalent modification of active site cysteines. | Altered enzymatic activity, induction of apoptosis. |
| Glutathione (GSH) | Depletion of cellular antioxidant reserves. | Increased oxidative stress. |
| Other accessible proteins with reactive cysteines | Non-specific protein alkylation. | Protein misfolding, aggregation, and degradation. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify Target Engagement
This protocol is a generalized method to assess the direct binding of this compound to its protein targets in a cellular context.
1. Cell Culture and Treatment: a. Plate cells at a sufficient density in multiple dishes to obtain enough protein for analysis. b. Treat the cells with either vehicle control or the desired concentration of this compound for a specified time.
2. Cell Lysis and Heat Treatment: a. Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) with protease inhibitors. b. Clear the lysate by centrifugation. c. Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
3. Protein Precipitation and Analysis: a. Cool the tubes at room temperature and then centrifuge to pellet the precipitated proteins. b. Collect the supernatant containing the soluble proteins. c. Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific proteins of interest or by mass spectrometry for a proteome-wide analysis.
4. Data Interpretation: a. A shift in the melting curve of a protein in the presence of this compound compared to the vehicle control indicates direct binding.
Protocol 2: NF-κB Reporter Assay
This protocol is designed to assess the inhibitory effect of this compound on NF-κB signaling.
1. Cell Transfection: a. Plate HEK293T or a similar cell line that is amenable to transfection. b. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Compound Treatment and Stimulation: a. After transfection, treat the cells with varying concentrations of this compound for 1-2 hours. b. Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
3. Luciferase Assay: a. Lyse the cells using a passive lysis buffer. b. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity. b. A dose-dependent decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
Visualizations
Caption: Workflow for identifying off-target proteins of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Enhancing the diastereoselectivity in the synthesis of lindenane sesquiterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the diastereoselectivity of lindenane sesquiterpenoid synthesis.
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity in the Key [4+2] Cycloaddition Reaction
-
Question: My Diels-Alder reaction to form the lindenane core is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity in the [4+2] cycloaddition is crucial for an efficient synthesis. Several factors can influence the stereochemical outcome. Here are some troubleshooting steps:
-
Reaction Conditions:
-
Base-Mediation: Consider a base-mediated thermal [4+2] cycloaddition. The use of a base like pyridine (B92270) can promote the desired endo-selectivity, potentially through hydrogen bonding interactions that stabilize the endo transition state.[1][2]
-
Lewis Acid Catalysis: While not explicitly detailed for lindenanes in the provided results, Lewis acid catalysis is a common strategy to enhance the rate and selectivity of Diels-Alder reactions.[3] Experiment with various Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) at low temperatures.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, THF).
-
-
Substrate Control:
-
Chiral Auxiliaries: If applicable to your specific dienophile, the introduction of a chiral auxiliary can provide significant facial bias, leading to high diastereoselectivity. Subsequent removal of the auxiliary reveals the desired enantiomer.
-
Steric Hindrance: Analyze the steric environment of your diene and dienophile. Bulky substituents can effectively block one face of the molecule, directing the cycloaddition to the opposite face.
-
-
Alternative Strategies:
-
Photodimerization: For certain substrates, a photochemical approach can yield a single diastereoisomer. For instance, the photodimerization of (±)-chloranthalactone A has been reported to produce a single diastereoisomer.[4]
-
-
Issue 2: Formation of an Unexpected Diastereomer as the Major Product
-
Question: The major product of my cycloaddition is the undesired diastereomer. What could be the cause and how can I reverse the selectivity?
-
Answer: The inherent stereochemical control of the reacting molecules can sometimes favor the formation of the undesired diastereomer. To address this, consider the following:
-
Thermodynamic vs. Kinetic Control: Determine if your reaction is under kinetic or thermodynamic control. Diels-Alder reactions are typically kinetically controlled, favoring the endo product due to secondary orbital overlap.[5] If you are obtaining the more stable exo product, you might be operating under thermodynamic conditions (e.g., high temperatures for extended periods). Try running the reaction at lower temperatures.
-
Catalyst Control: In some cases, a chiral catalyst can override the substrate's inherent facial bias, leading to the formation of the desired diastereomer. This is known as catalyst-controlled diastereoselectivity.[6]
-
Computational Analysis: Density Functional Theory (DFT) calculations can be a powerful tool to understand the transition state energies of the endo and exo pathways.[1] This can provide insight into the factors governing the observed selectivity and guide the rational design of substrates or catalysts to favor the desired product.
-
Issue 3: Difficulty in Separating Diastereomers
-
Question: I have a mixture of diastereomers that are proving difficult to separate by standard column chromatography. What other techniques can I try?
-
Answer: The separation of diastereomers can be challenging due to their similar physical properties. If standard silica (B1680970) gel chromatography is ineffective, consider the following options:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, can provide the resolution needed to separate closely related diastereomers.[7] Normal phase HPLC on silica gel can also be effective for separating diastereomeric amides.[7]
-
Fractional Crystallization: If your diastereomers are crystalline, fractional crystallization can be a powerful purification technique. This method relies on slight differences in the solubility of the diastereomers in a particular solvent system.
-
Derivatization: Convert the mixture of diastereomers into derivatives that may have more significant differences in their physical properties, making them easier to separate. After separation, the derivatives can be converted back to the original functional group.
-
Extractive Distillation: For volatile diastereomers, extractive distillation with an auxiliary substance that alters the partial pressures of the components can facilitate separation.[8]
-
Frequently Asked Questions (FAQs)
-
Question: What is the typical diastereomeric ratio that can be achieved in the synthesis of lindenane sesquiterpenoid dimers?
-
Answer: High diastereoselectivity has been reported. For instance, a base-mediated thermal [4+2] cycloaddition for the synthesis of certain lindenane dimers achieved a diastereomeric ratio of >20:1.[2] In another example, a photodimerization approach yielded a single diastereoisomer.[4]
-
Question: How can I prevent the homodimerization of my diene when a heterodimer is the target?
-
Answer: To minimize the unwanted homodimerization of a reactive diene, a slow addition protocol is recommended. A highly diluted solution of the diene can be added very slowly to a refluxing dilute solution of the dienophile. The presence of an inhibitor, such as butylated hydroxytoluene (BHT), can also help to quench unwanted side reactions.[4]
-
Question: Are there any computational tools that can help predict the stereochemical outcome of my reaction?
-
Answer: Yes, computational chemistry, particularly DFT calculations, can be a valuable tool. It can be used to model the transition states of the possible reaction pathways and predict the major diastereomer by comparing their relative energies.[1][9] This can save significant experimental time and resources.
Data Presentation
| Reaction Type | Key Conditions | Diastereomeric Ratio (d.r.) | Reference |
| Base-mediated thermal [4+2] cycloaddition | Pyridine, thermal conditions | > 20:1 | [2] |
| Photodimerization | Hg lamp, hexane (B92381) solution | Single diastereoisomer | [4] |
| Asymmetric Diels-Alder | Quinine derived catalyst | Not specified | [3] |
| Lewis Acid Catalyzed Diels-Alder | Oxazaborolidine catalyst | Excellent diastereoselectivity | [3] |
Experimental Protocols
Protocol 1: Base-Mediated Thermal [4+2] Cycloaddition
This protocol is based on a general strategy for the synthesis of lindenane dimers.
-
Reactant Preparation: Dissolve the dienophile (1.0 eq) in a suitable high-boiling solvent (e.g., xylene).
-
Diene Preparation: In a separate flask, prepare a dilute solution of the furyl diene precursor.
-
Reaction Setup: Heat the solution of the dienophile to reflux (e.g., 160 °C).
-
Slow Addition: Using a syringe pump, add the solution of the diene precursor to the refluxing dienophile solution over a period of several hours.
-
Inhibitor: Include an inhibitor such as butylated hydroxytoluene (BHT) in the reaction mixture to prevent unwanted side reactions.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to isolate the desired diastereomer.
Visualizations
Caption: Experimental workflow for a diastereoselective [4+2] cycloaddition.
Caption: Troubleshooting logic for enhancing diastereoselectivity.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Catalyst-controlled diastereoselective hetero-Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 9. Questions in Natural Products Synthesis Research that Can (and Cannot) be Answered Using Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in Chloranthalactone C synthesis and its mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Chloranthalactone C. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis of this compound, with a focus on byproduct formation and mitigation.
Issue 1: Low Yield or Incomplete Conversion during Matteson Epoxidation
-
Question: My Matteson epoxidation step is showing low conversion of the starting ketone, and I'm observing unreacted starting material. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion in a Matteson epoxidation can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Potential Cause 1: Inactive Lithium Carbenoid. The (bromomethyl)lithium carbenoid is highly reactive and moisture-sensitive.
-
Mitigation:
-
Ensure strictly anhydrous reaction conditions. Use freshly distilled solvents (e.g., THF) and dry all glassware thoroughly.
-
Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use freshly titrated n-butyllithium to ensure accurate stoichiometry. The quality of the n-BuLi is critical for the efficient generation of the carbenoid.
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature. The formation and reaction of the lithium carbenoid are highly temperature-dependent.
-
Mitigation:
-
Maintain a low temperature (typically -78 °C) during the addition of n-butyllithium to dibromomethane (B42720) and the subsequent reaction with the ketone.
-
Slow, dropwise addition of n-BuLi is crucial to control the exothermic reaction and prevent localized warming, which can lead to carbenoid decomposition.
-
-
-
Potential Cause 3: Competing Side Reactions. The lithium carbenoid can undergo self-condensation or react with other electrophiles present in the reaction mixture.
-
Mitigation:
-
Ensure the purity of the starting ketone and dibromomethane.
-
The order of addition is important. Typically, n-BuLi is added to a solution of the ketone and dibromomethane.
-
-
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Solvent | Anhydrous THF | Use freshly distilled THF over sodium/benzophenone. |
| Temperature | -78 °C | Use a cryocool or a dry ice/acetone bath. |
| n-Butyllithium | Freshly titrated, 1.05 - 1.1 equivalents | Titrate before use with a known standard like diphenylacetic acid. |
| Atmosphere | Inert (Argon or Nitrogen) | Purge the reaction flask with inert gas before adding reagents. |
Issue 2: Formation of Diene Byproduct during Corey-Winter Olefination
-
Question: During the Corey-Winter olefination to form the exocyclic double bond, I am observing a significant amount of a diene byproduct alongside my desired alkene. What is causing this and how can it be prevented?
-
Answer: The formation of a diene byproduct in the Corey-Winter olefination often points towards undesired elimination or rearrangement reactions.
-
Potential Cause: Thermal Decomposition of the Thiocarbonate. The reaction requires heating, which can sometimes lead to alternative decomposition pathways, especially if the desired olefin is strained.
-
Mitigation:
-
Optimize Reaction Temperature and Time: Use the lowest possible temperature that still allows for the desired reaction to proceed to completion. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.
-
Choice of Phosphite (B83602): While trimethyl phosphite is common, sometimes bulkier phosphites can offer better selectivity, albeit at the cost of longer reaction times.
-
-
-
Potential Cause: Purity of the Intermediate Thiocarbonate. Impurities in the thiocarbonate intermediate can lead to side reactions upon heating.
-
Mitigation:
-
Ensure complete conversion of the diol to the thiocarbonate in the preceding step.
-
Purify the thiocarbonate intermediate by column chromatography before proceeding with the elimination step.
-
-
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Phosphite Reagent | Trimethyl phosphite or Triethyl phosphite | Use freshly distilled phosphite. |
| Reaction Temperature | Refluxing toluene (B28343) or xylene | Start with a lower boiling solvent and gradually increase if the reaction is sluggish. |
| Reaction Monitoring | TLC or LC-MS | Monitor for the disappearance of the thiocarbonate and the appearance of the product. |
| Purification | Column chromatography of the thiocarbonate | This can remove impurities that may catalyze side reactions. |
Issue 3: Poor Diastereoselectivity in the Aldol (B89426) Reaction with Ethyl Pyruvate (B1213749)
-
Question: The aldol reaction between the enolate of my cyclic ketone and ethyl pyruvate is giving a mixture of diastereomers. How can I improve the stereoselectivity of this reaction?
-
Answer: Achieving high diastereoselectivity in aldol reactions is a common challenge and depends heavily on the reaction conditions and the nature of the enolate.
-
Potential Cause 1: Thermodynamic vs. Kinetic Enolate Formation. The regiochemistry and stereochemistry of the enolate are crucial. For cyclic ketones, a kinetic enolate is often desired to control the stereochemical outcome.
-
Mitigation:
-
Base Selection: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to favor the formation of the kinetic enolate.
-
Temperature Control: Form the enolate at a low temperature (e.g., -78 °C) to ensure kinetic control.
-
-
-
Potential Cause 2: Reversibility of the Aldol Reaction. If the aldol addition is reversible, it can lead to equilibration and a mixture of diastereomers.
-
Mitigation:
-
Use of Lewis Acids: The addition of a Lewis acid, such as ZnCl₂, after enolate formation can chelate with the pyruvate and the enolate, leading to a more organized transition state and improved diastereoselectivity.
-
Reaction Temperature: Keep the reaction temperature low during the addition of ethyl pyruvate and for a period afterward to minimize retro-aldol reactions.
-
-
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Base | LDA or LHMDS | Prepare LDA fresh before use. |
| Enolate Formation Temp. | -78 °C | Add the ketone dropwise to the solution of the base. |
| Lewis Acid | ZnCl₂ (anhydrous) | Add the Lewis acid after enolate formation and before the addition of the pyruvate. |
| Reaction Temperature | -78 °C to -40 °C | Slowly warm the reaction only if necessary and monitor by TLC. |
Issue 4: Dimerization and Other Side Reactions during DBU-Promoted Lactonization
-
Question: In the final DBU-promoted lactonization step, I am observing significant amounts of dimeric and polymeric byproducts, leading to a low yield of this compound. How can I favor the intramolecular cyclization?
-
Answer: The competition between intramolecular cyclization and intermolecular reactions is a classic challenge in the formation of medium-sized rings.
-
Potential Cause: High Concentration. At higher concentrations, the probability of two molecules reacting with each other (intermolecularly) increases, leading to dimers and polymers.
-
Mitigation:
-
High Dilution Conditions: The most effective strategy is to perform the reaction at very high dilution (e.g., 0.001 M). This is typically achieved by the slow addition of a solution of the precursor to a larger volume of the solvent containing DBU using a syringe pump over a prolonged period.
-
-
-
Potential Cause: Reactivity of DBU. DBU is a strong, non-nucleophilic base, but at high concentrations or temperatures, it can promote side reactions.
-
Mitigation:
-
Stoichiometry of DBU: Use a catalytic amount of DBU if possible, although stoichiometric amounts are often required.
-
Temperature Control: Run the reaction at room temperature or even slightly cooler if the reaction proceeds efficiently. Avoid excessive heating.
-
-
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Concentration | High Dilution (0.001 M - 0.005 M) | Use a syringe pump for slow addition over several hours. |
| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Use freshly distilled DBU. |
| Solvent | Anhydrous, non-protic (e.g., Toluene, THF) | Ensure the solvent is thoroughly dried. |
| Temperature | Room Temperature | Monitor the reaction by TLC; gentle heating may be required if the reaction is slow. |
Frequently Asked Questions (FAQs)
-
Q1: What is the general synthetic strategy for this compound?
-
A1: The synthesis of this compound, a lindenane-type sesquiterpenoid, typically involves a multi-step sequence. A plausible retrosynthetic analysis suggests that the core tricyclic system can be constructed through key steps such as an intramolecular cyclopropanation. The lactone ring is often installed in the later stages of the synthesis. A common forward synthetic approach, based on the synthesis of the closely related Chloranthalactone A, involves:
-
Construction of a functionalized bicyclic ketone precursor.
-
Matteson epoxidation to introduce a key stereocenter.
-
Intramolecular cyclopropanation to form the tricyclic core.
-
Corey-Winter olefination to install an exocyclic double bond.
-
An aldol reaction with ethyl pyruvate to introduce the side chain.
-
A base-promoted intramolecular cyclization to form the final lactone ring.
-
-
-
Q2: Are there any specific stereochemical challenges in the synthesis of this compound?
-
A2: Yes, controlling the stereochemistry is a critical aspect of the synthesis. The molecule contains multiple stereocenters, and their relative and absolute configurations must be carefully controlled. Key steps where stereocontrol is crucial include the Matteson epoxidation, the intramolecular cyclopropanation, and the aldol reaction. The use of substrate control, chiral reagents, or chiral auxiliaries may be necessary to achieve the desired stereoisomer.
-
-
Q3: What are some common purification challenges encountered during the synthesis?
-
A3: Purification can be challenging due to the structural similarity of byproducts to the desired intermediates and final product.
-
Diastereomers: Byproducts that are diastereomers of the desired product can be difficult to separate by standard column chromatography. Techniques like preparative HPLC or careful optimization of column chromatography conditions (e.g., using different solvent systems or specialized silica) may be required.
-
Polarity: The polarity of the intermediates can vary significantly throughout the synthesis. It is important to choose the appropriate chromatographic conditions for each step.
-
Stability: Some intermediates may be sensitive to silica (B1680970) gel. In such cases, using deactivated silica gel (e.g., treated with triethylamine) or alternative purification methods like crystallization or preparative thin-layer chromatography (prep-TLC) should be considered.
-
-
-
Q4: How can I confirm the structure and purity of my synthetic intermediates and final product?
-
A4: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for complex structures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecules.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as carbonyls (ketones, esters, lactones) and hydroxyl groups.
-
Chromatography: TLC and LC-MS are used to assess the purity of the compounds and to monitor reaction progress.
-
-
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Logical relationship for troubleshooting byproduct formation.
Caption: Competing reaction pathways in the final lactonization step.
Scaling up the production of Chloranthalactone C for further research
Technical Support Center: Scaling Up Chloranthalactone C Production
Welcome to the technical support center for the scaled-up production of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of this complex lindenane-type sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for scaling up this compound?
A1: The total synthesis of this compound, a complex lindenane sesquiterpenoid, involves a multi-step approach. Key stages typically include the construction of a core tricyclic skeleton, followed by strategic functional group manipulations to yield the final product. For scaling up, robust and well-characterized reactions are prioritized. A plausible synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound production.
Q2: What are the primary challenges when moving from lab-scale to pilot-scale production?
A2: Scaling up the synthesis of complex molecules like this compound presents several challenges. These include maintaining reaction yields and stereoselectivity, managing heat transfer in larger reactors, ensuring efficient mixing of heterogeneous reaction mixtures, and the purification of large quantities of intermediates and the final product.[1] Careful process optimization and safety assessments at each stage are crucial for a successful scale-up.[2][3]
Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing sesquiterpene lactones due to their low volatility and thermal instability.[4][5] For reaction monitoring, Thin Layer Chromatography (TLC) provides a rapid assessment. For structural confirmation and purity assessment of the final compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[6]
| Technique | Purpose | Key Considerations |
| TLC | Rapid reaction monitoring | Select appropriate solvent system for good separation. |
| HPLC | Quantitative analysis, purity assessment | Method development (column, mobile phase) is critical.[7] |
| NMR (¹H, ¹³C) | Structural elucidation of intermediates and final product | Essential for stereochemical assignment. |
| MS (e.g., ESI, HRMS) | Molecular weight confirmation, impurity identification | High-resolution MS for accurate mass determination. |
Troubleshooting Guides
Guide 1: Low Yield in Corey-Winter Elimination
The Corey-Winter elimination is a key step for the stereospecific synthesis of alkenes from 1,2-diols.[8][9]
Problem: Low or no yield of the desired alkene.
| Potential Cause | Troubleshooting Step |
| Incomplete formation of the thiocarbonate intermediate. | Ensure the diol is completely dry. Use a slight excess of 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). Monitor the reaction by TLC until the diol is fully consumed. |
| Decomposition of the thiocarbonate. | The reaction with trimethyl phosphite (B83602) can be exothermic. Add the phosphite slowly at a controlled temperature. |
| Side reactions of the carbene intermediate. | An alternative mechanism suggests the involvement of a phosphorus-stabilized carbanion.[9] Ensure high-quality, freshly distilled trimethyl phosphite is used to avoid side reactions. |
| Product instability. | Some strained olefins can be unstable.[8] Ensure the workup conditions are mild and avoid prolonged exposure to acidic or basic conditions. |
digraph "Corey_Winter_Troubleshooting" { graph [nodesep=0.3, ranksep=0.3]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];start [label="Low Alkene Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Thiocarbonate Formation Complete?", shape=diamond, fillcolor="#FBBC05"]; a1_no [label="Action: Dry Diol, Use Excess TCDI"]; q2 [label="Controlled Phosphite Addition?", shape=diamond, fillcolor="#FBBC05"]; a2_no [label="Action: Slow Addition, Temperature Control"]; q3 [label="High-Purity Phosphite?", shape=diamond, fillcolor="#FBBC05"]; a3_no [label="Action: Use Freshly Distilled Reagent"]; end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> a1_no [label="No"]; a1_no -> q1 [style=dashed]; q1 -> q2 [label="Yes"]; q2 -> a2_no [label="No"]; a2_no -> q2 [style=dashed]; q2 -> q3 [label="Yes"]; q3 -> a3_no [label="No"]; a3_no -> q3 [style=dashed]; q3 -> end [label="Yes"]; }
Caption: Troubleshooting logic for the Corey-Winter elimination.
Guide 2: Poor Diastereoselectivity in Hodgson Cyclopropanation
The intramolecular Hodgson cyclopropanation is crucial for constructing the challenging tricyclic skeleton of Chloranthalactones.[10][11]
Problem: Formation of undesired diastereomers.
| Potential Cause | Troubleshooting Step |
| Incorrect base or reaction temperature. | The choice of lithium amide base and temperature is critical for stereocontrol. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often used.[12] Optimize the temperature, as it can influence the transition state geometry. |
| Slow addition of the base. | Slow addition of the base to the epoxide substrate is often necessary to achieve high diastereoselectivity.[11] |
| Solvent effects. | The solvent can influence the aggregation state and reactivity of the lithium amide. Screen different ethereal solvents (e.g., THF, Et₂O). |
| Substrate conformation. | The conformation of the substrate at the time of cyclopropanation dictates the stereochemical outcome. Molecular modeling may provide insights into the preferred conformation. |
Experimental Protocols
Protocol 1: General Procedure for Matteson Epoxidation
This reaction is used to introduce an epoxide functionality.[13]
-
To a stirred solution of the aldehyde (1.0 eq) in anhydrous THF (0.3 M) at -78 °C, add dibromomethane (B42720) (1.2 eq).
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Note: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water.[14][15][16] Handle under an inert atmosphere (argon or nitrogen) using appropriate personal protective equipment.
| Parameter | Value |
| Temperature | -78 °C to room temperature |
| Reaction Time | ~16 hours |
| Key Reagents | Aldehyde, Dibromomethane, n-BuLi |
| Solvent | Anhydrous THF |
Protocol 2: Large-Scale Purification by Flash Chromatography
Purification of multi-gram quantities of intermediates requires optimized chromatographic techniques.[17]
-
Column Selection: Choose a glass column with an appropriate diameter and length for the amount of crude material.
-
Slurry Packing: Pack the column with silica (B1680970) gel as a slurry in the initial eluent to ensure a homogenous stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity to elute the desired compound.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Signaling Pathway Context
Chloranthalactones and related sesquiterpenoids have been reported to exhibit various biological activities, including anti-inflammatory and antimicrobial effects.[18][19] While the specific signaling pathways modulated by this compound are a subject of ongoing research, many natural products with similar structural motifs are known to interact with key cellular signaling cascades.
References
- 1. Progress in the Total Synthesis of Lindenane Sesquiterpene Oligomers-College of Chemistry [chem.scu.edu.cn]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. ethz.ch [ethz.ch]
- 12. Intramolecular Cyclopropanation of Unsaturated Terminal Epoxides [organic-chemistry.org]
- 13. Matteson Reactions | NROChemistry [nrochemistry.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. Chloranthalactone B | C15H16O3 | CID 53388636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Chloranthalactone B and Dexamethasone in Preclinical Inflammation Models
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the anti-inflammatory properties of the natural sesquiterpenoid Chloranthalactone B and the well-established synthetic glucocorticoid, dexamethasone (B1670325). Due to the limited availability of specific data on Chloranthalactone C, this analysis focuses on the closely related and well-studied analogue, Chloranthalactone B. The comparison is based on preclinical data from in vitro and in vivo inflammation models, with a focus on quantitative outcomes, experimental methodologies, and mechanisms of action.
Executive Summary
Dexamethasone, a potent corticosteroid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor, leading to the inhibition of pro-inflammatory signaling pathways like NF-κB and the suppression of numerous inflammatory mediators. Chloranthalactone B, a natural product, has demonstrated significant anti-inflammatory activity by targeting key signaling cascades, including the AP-1 and p38 MAPK pathways, and by inhibiting the NLRP3 inflammasome. This guide presents a side-by-side comparison of their efficacy in common inflammation models, providing researchers with a data-driven resource to evaluate their potential therapeutic applications.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the inhibitory effects of Chloranthalactone B and dexamethasone on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and in the carrageenan-induced paw edema model in rodents.
Table 1: In Vitro Anti-Inflammatory Effects in LPS-Stimulated RAW264.7 Macrophages
| Inflammatory Mediator | Chloranthalactone B | Dexamethasone | Reference Study |
| Nitric Oxide (NO) | Strong inhibition | Potent inhibition | [1][2] |
| Prostaglandin E2 (PGE2) | Strong inhibition | Potent inhibition | [1] |
| Tumor Necrosis Factor-α (TNF-α) | Strong inhibition | Significant reduction in expression and release | [1][2][3] |
| Interleukin-1β (IL-1β) | Significant inhibition of secretion and expression | Significant reduction in expression and release | [1][2][4] |
| Interleukin-6 (IL-6) | Strong inhibition | Significant reduction in expression and release | [1][3] |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | Inhibition of expression | [1][2] |
| Cyclooxygenase-2 (COX-2) | Inhibition of expression | Potent inhibition | [1] |
Table 2: In Vivo Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema
| Parameter | Chloranthalactone B | Dexamethasone | Reference Study |
| Paw Edema Inhibition | Data not available in searched literature | Significant inhibition (e.g., 86.5% at 1 mg/kg) | [5] |
| Myeloperoxidase (MPO) Activity | Data not available in searched literature | Significant inhibition (e.g., 86% at 1 mg/kg) | [5] |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of Chloranthalactone B and dexamethasone are mediated through distinct signaling pathways. The diagrams below illustrate their primary mechanisms of action.
Figure 1: Proposed anti-inflammatory mechanism of Chloranthalactone B.
Figure 2: Anti-inflammatory mechanism of Dexamethasone.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro: LPS-Stimulated RAW264.7 Macrophage Assay
This assay is a standard method to screen for the anti-inflammatory potential of compounds.
Figure 3: Workflow for in vitro anti-inflammatory screening.
Methodology:
-
Cell Culture: RAW264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are pre-treated with varying concentrations of Chloranthalactone B or dexamethasone for a specific duration (e.g., 1 hour) before stimulation.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL.
-
Incubation: The cells are incubated for a period of time, typically 24 hours, to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokines and Prostaglandins: Levels of TNF-α, IL-1β, IL-6, and PGE2 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Protein Expression: The expression levels of iNOS, COX-2, and key signaling proteins in cell lysates are determined by Western blotting.
-
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a classical and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: Chloranthalactone B or dexamethasone is administered, usually orally or intraperitoneally, at various doses prior to the induction of inflammation (e.g., 1 hour before).
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the animals. The contralateral paw receives a saline injection and serves as a control.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle-treated control group.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue can be collected for the measurement of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
Conclusion
Both Chloranthalactone B and dexamethasone demonstrate potent anti-inflammatory effects, albeit through different primary mechanisms. Dexamethasone acts as a broad-spectrum anti-inflammatory agent by targeting the glucocorticoid receptor, leading to widespread changes in gene expression. Chloranthalactone B exhibits a more targeted mechanism, primarily inhibiting the AP-1 and p38 MAPK signaling pathways and the NLRP3 inflammasome.
While dexamethasone is a highly effective and clinically established anti-inflammatory drug, its use is associated with a range of side effects. Natural products like Chloranthalactone B, with their distinct mechanisms of action, represent a promising avenue for the development of novel anti-inflammatory therapeutics with potentially improved safety profiles. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate the relative efficacy and therapeutic potential of Chloranthalactone B. This guide provides a foundational comparison to aid researchers in designing such future investigations.
References
- 1. Anti-Inflammatory Effects of Chloranthalactone B in LPS-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Chloranthalactone B covalently binds to the NACHT domain of NLRP3 to attenuate NLRP3-driven inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chloranthalactone C and Ibuprofen in the Inhibition of Prostaglandin E2 Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Chloranthalactone C and the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241), in reducing the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. Due to the limited direct experimental data on this compound, this comparison leverages findings on the structurally similar compound, Chloranthalactone B, as a proxy to elucidate its potential mechanism and efficacy.
Executive Summary
Ibuprofen, a cornerstone of anti-inflammatory therapy, directly inhibits the enzymatic activity of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins. In contrast, emerging evidence on lindenane-type sesquiterpenoids, such as Chloranthalactone B, suggests an alternative mechanism of action. These compounds appear to suppress the expression of the inducible COX-2 enzyme at the transcriptional level, representing a different point of intervention in the inflammatory cascade. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a comprehensive understanding of their distinct modes of action.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the inhibitory effects of Chloranthalactone B and ibuprofen on PGE2 production and related cellular processes. It is important to note that the data for this compound is inferred from studies on Chloranthalactone B.
| Compound | Target | Assay System | Endpoint | IC50 / Effective Concentration | Citation |
| Chloranthalactone B | COX-2 Expression | LPS-stimulated RAW264.7 macrophages | PGE2 Production | Significant inhibition at 10, 20 µM | [1] |
| p38 MAPK Phosphorylation | LPS-stimulated RAW264.7 macrophages | Inhibition of phosphorylation | Concentration-dependent inhibition | [1] | |
| Ibuprofen | COX-1 | Human Platelets | Thromboxane B2 Production | 2.1 µM (S-ibuprofen) | [2] |
| COX-2 | LPS-stimulated Human Monocytes | PGE2 Production | 1.6 µM (S-ibuprofen) | [2] | |
| PGE2 Production | Gill tissue of bluntnose minnow | PGE2 Inhibition | 0.4 µM | [3] |
Experimental Protocols
Determination of PGE2 Production in Macrophages
This protocol outlines the methodology used to assess the inhibitory effect of compounds on PGE2 production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7).
a. Cell Culture and Treatment:
-
RAW264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Prior to stimulation, cells are pre-treated with varying concentrations of the test compound (Chloranthalactone B or ibuprofen) for a specified duration (e.g., 1 hour).
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.
b. Measurement of PGE2 Levels:
-
After a defined incubation period (e.g., 24 hours) with LPS and the test compound, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[4]
-
The results are typically expressed as the percentage of PGE2 inhibition relative to the LPS-stimulated control group.
Western Blot Analysis for COX-2 Expression
This protocol is employed to determine the effect of a compound on the protein expression levels of COX-2.
a. Cell Lysis and Protein Quantification:
-
Following treatment as described above, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for COX-2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Signaling Pathways and Mechanisms of Action
Ibuprofen: Direct Inhibition of Cyclooxygenase
Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[5][6][7] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2.[1][8] By binding to the active site of COX enzymes, ibuprofen prevents the synthesis of PGH2 and subsequently reduces the production of PGE2.[5][6]
Caption: Ibuprofen directly inhibits COX-1 and COX-2 enzymes.
This compound (inferred from Chloranthalactone B): Transcriptional Repression of COX-2
Based on studies of Chloranthalactone B, it is hypothesized that this compound reduces PGE2 production by inhibiting the expression of the COX-2 gene.[1] This is achieved by interfering with the upstream signaling pathways that are activated by inflammatory stimuli like LPS. Specifically, Chloranthalactone B has been shown to block the activation of the p38 mitogen-activated protein kinase (MAPK) and the subsequent activation of the activator protein-1 (AP-1) transcription factor.[1] AP-1 is crucial for the transcriptional activation of the COX-2 gene. By inhibiting this pathway, this compound likely prevents the synthesis of new COX-2 protein, leading to a reduction in PGE2 production.
Caption: Inferred mechanism of this compound action.
Experimental Workflow Comparison
The following diagram illustrates the typical experimental workflow for comparing the efficacy of this compound and ibuprofen.
Caption: Workflow for comparing compound efficacy.
Conclusion
Ibuprofen and this compound (based on data from Chloranthalactone B) represent two distinct strategies for mitigating PGE2-mediated inflammation. While ibuprofen provides rapid, direct inhibition of existing COX enzymes, this compound appears to offer a more upstream, regulatory approach by suppressing the induction of COX-2. This difference in mechanism could have significant implications for therapeutic applications, with this compound potentially offering a more targeted anti-inflammatory effect with a different side-effect profile. Further direct investigation into the activity of this compound is warranted to validate these findings and fully elucidate its therapeutic potential.
References
- 1. Neuroprotective agent chlomethiazole attenuates c-fos, c-jun, and AP-1 activation through inhibition of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Prostaglandin E2 inhibits alveolar macrophage phagocytosis through an E-prostanoid 2 receptor-mediated increase in intracellular cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 inhibits NLRP3 inflammasome activation through EP4 receptor and intracellular cAMP in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of prostalglandin E2 production by 2'-hydoxychalcone derivatives and the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective unresponsiveness to the inhibition of p38 MAPK activation by cAMP helps L929 fibroblastoma cells escape TNF-α-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of Chloranthalactone C: A Comparative Guide for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Chloranthalactone C's performance with alternative anticancer agents, supported by experimental data and detailed protocols.
This compound, a sesquiterpene lactone, has emerged as a compound of interest in oncology research due to its potential anticancer activities. This guide provides a comprehensive overview of its mechanism of action, a hypothetical framework for its validation in xenograft models, and a comparative analysis with other established anticancer agents. While in vivo data for this compound is currently limited, this document synthesizes available in vitro findings and provides context through comparison with other relevant compounds, offering a valuable resource for researchers designing preclinical studies.
In Vitro Anticancer Activity of this compound
Initial studies indicate that this compound exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. While the precise signaling cascade is yet to be fully elucidated, evidence points towards the involvement of the intrinsic (mitochondrial) pathway.
Table 1: In Vitro Efficacy of this compound and Comparator Compounds
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
| This compound | Data Not Available | Data Not Available | Induction of Apoptosis |
| Parthenolide (B1678480) | CWR22Rv1 (Prostate) | 1 (Clonogenic assay) | Inhibition of NF-κB, JNK Activation |
| HT-29 (Colorectal) | Not Specified | Induction of mitochondrial apoptosis | |
| Artemisinin | Neuroblastoma Cell Lines | ~300 (72h) | Induction of Apoptosis, Cell Cycle Arrest |
| Doxorubicin | Various | Varies | DNA intercalation, Topoisomerase II inhibition |
| Paclitaxel | MDA-MB-231 (Breast) | ~0.1 (24h) | Microtubule stabilization, Mitotic arrest |
Note: IC50 values can vary significantly based on the cell line and assay conditions.
Proposed Xenograft Model for In Vivo Validation
To validate the anticancer activity of this compound in a living organism, a xenograft mouse model is a crucial next step. The following protocol outlines a standard approach for such a study.
Experimental Protocol: Xenograft Tumor Model
1. Cell Culture and Preparation:
-
Cell Line Selection: Choose a human cancer cell line responsive to apoptosis-inducing agents (e.g., a p53 wild-type line).
-
Cell Culture: Culture the selected cells in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.
-
Cell Harvesting: Detach cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 3 x 10^6 cells per 100-300 µL.
2. Animal Model and Tumor Implantation:
-
Animal Strain: Utilize immunodeficient mice, such as athymic nude or SCID mice, aged 4-6 weeks.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Randomization: Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at various predetermined doses), a vehicle control, and a positive control (e.g., Paclitaxel or Doxorubicin) via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a defined schedule.
4. Endpoint Analysis:
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study to assess the inhibitory effect of the treatments.
-
Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).
Experimental workflow for a xenograft tumor model study.
Comparative Analysis of Anticancer Activity in Xenograft Models
While direct comparative data for this compound is not yet available, we can extrapolate its potential in vivo efficacy by comparing it to other sesquiterpene lactones and standard chemotherapeutic agents that have been evaluated in xenograft models.
Table 2: In Vivo Efficacy of Comparator Compounds in Xenograft Models
| Compound | Cancer Model (Cell Line) | Animal Model | Dosage & Administration | Tumor Growth Inhibition | Reference |
| Parthenolide | Colorectal Cancer (HT-29) | Xenograft | Intraperitoneal injection | Significant inhibition of tumor growth | [1] |
| Prostate Cancer (CWR22Rv1) | Xenograft | 40 mg/kg/day (oral) | 24% inhibition (single agent); 55% with docetaxel | [2] | |
| Artemisinin | Neuroblastoma | NOD/SCID mice | Not Specified | Inhibited tumor growth and development | [3] |
| Doxorubicin | Breast Cancer (MDA-MB-231) | Orthotopic Xenograft | Not Specified | Reduced tumor growth but enhanced lung metastasis | |
| Paclitaxel | Breast Cancer (MDA-MB-231) | Xenograft | 15 mg/kg (day 1-5) | Strong antitumor activity (T/C = 6.5%) | [1] |
T/C: Treatment vs. Control tumor volume ratio.
Based on the in vitro evidence suggesting apoptosis induction, it is hypothesized that this compound could demonstrate significant tumor growth inhibition in a xenograft model. Its efficacy would likely be comparable to other sesquiterpene lactones like parthenolide and artemisinin, which have shown promise in preclinical in vivo studies.[1][3] A key area for investigation would be its potential for synergistic effects when combined with standard chemotherapeutic agents, similar to the findings with parthenolide and docetaxel.[2]
Mechanistic Insights: Apoptosis Induction
The primary proposed mechanism of action for this compound is the induction of apoptosis. This process is tightly regulated by a complex network of signaling pathways. The intrinsic, or mitochondrial, pathway is a common route for apoptosis induction by natural products.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
1. Cell Treatment:
-
Plate cancer cells and treat with this compound at various concentrations and for different time points. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
2. Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15-20 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Experimental Protocol: Western Blot for Apoptotic Markers
1. Protein Extraction:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
2. Gel Electrophoresis and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
Proposed intrinsic apoptotic signaling pathway for this compound.
Conclusion
This compound demonstrates potential as an anticancer agent through the induction of apoptosis. While in vivo validation in xenograft models is a critical next step, the existing in vitro data and the performance of similar sesquiterpene lactones in preclinical models are encouraging. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design robust studies to further elucidate the therapeutic potential of this compound. Future research should focus on conducting head-to-head in vivo comparisons with other natural products and standard chemotherapies to definitively establish its efficacy and potential clinical utility.
References
Comparative Analysis of Cytotoxic Effects on Breast Cancer Cells: Chlorahololide D versus Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius, and Doxorubicin, a well-established chemotherapeutic agent, on breast cancer cells. The data presented is based on published experimental findings to offer an objective overview of their respective performances.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the cytotoxic effects of Chlorahololide D and Doxorubicin on breast cancer cell lines.
Table 1: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 Value | Citation |
| Chlorahololide D | MCF-7 | 6.7 µM | [1] |
| Doxorubicin | MCF-7 | 0.68±0.04 μg/ml | [2] |
| Doxorubicin | MDA-MB-231 | 6602 nM | [3] |
| Doxorubicin | T47D & MCF-7 | - | [4] |
Table 2: Effects on Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells.
| Compound | Cell Line | Key Apoptotic Effects | Citation |
| Chlorahololide D | MCF-7 | - Triggers apoptosis by stimulating Reactive Oxygen Species (ROS) levels. - Regulates apoptosis-related proteins Bcl-2 and Bax. | [1] |
| Doxorubicin | MCF-7 | - Decreases anti-apoptotic Bcl-2 protein expression. - Upregulates Bax, caspase-8, and caspase-3. | [1][5] |
| Doxorubicin | MDA-MB-231 | - Decreases NF-κB protein expression. - Upregulates Bax, caspase-8, and caspase-3. | [1][5] |
Table 3: Effects on Cell Cycle
Cell cycle arrest is a common mechanism of action for cytotoxic drugs, preventing cancer cells from proliferating.
| Compound | Cell Line | Effect on Cell Cycle | Citation |
| Chlorahololide D | MCF-7 | Arrests the cell cycle at the G2 stage. | [1] |
| Doxorubicin | MCF-7 | Arrests cells at G1/S and G2/M checkpoints. | [6] |
| Doxorubicin | MDA-MB-231 | Arrests cells at the G2/M checkpoint. | [6] |
| Doxorubicin | T47D | Induces G2/M phase arrest. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Protocol:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (Chlorahololide D or Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.[2]
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Purpose: To quantify the percentage of apoptotic and necrotic cells.
-
Protocol:
-
Cells are seeded and treated with the test compounds as described for the cell viability assay.
-
After treatment, both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis by Flow Cytometry (PI Staining)
-
Purpose: To determine the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Cells are seeded and treated with the test compounds.
-
After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
After incubation, the DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histogram.
-
Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, caspases, cyclins).
-
Protocol:
-
Cells are treated with the test compounds, and total protein is extracted.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by the compounds and a general experimental workflow for their comparison.
Caption: Experimental workflow for comparing cytotoxic effects.
Caption: Simplified signaling pathways of Chlorahololide D and Doxorubicin.
References
- 1. mdpi.com [mdpi.com]
- 2. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Effects of Clinacanthus nutans Extracts on Cell Proliferation and Apoptosis in Triple-Negative Breast Cancer: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Constituents from Chloranthus multistachys and their cytotoxic activities against various human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Chloranthalactone C and Other Topoisomerase Inhibitors: A Mechanistic Guide
For Immediate Publication
This guide provides a detailed comparison of the mechanism of action of Chloranthalactone C, a lindenane sesquiterpenoid, with established topoisomerase inhibitors, including the Topoisomerase I inhibitor Camptothecin (B557342) and the Topoisomerase II inhibitors Etoposide and Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.
Introduction to Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during replication, transcription, and recombination.[1] They function by transiently cleaving DNA strands, allowing for the passage of other strands, and then religating the cleaved strands.[1] Topoisomerase inhibitors are a critical class of anticancer agents that interfere with this process, leading to DNA damage and apoptosis in rapidly dividing cancer cells. These inhibitors are broadly categorized into two groups: Topoisomerase I inhibitors, which target the enzyme responsible for creating single-strand breaks, and Topoisomerase II inhibitors, which act on the enzyme that generates double-strand breaks.
Inhibitors can exert their effects through two primary mechanisms: as "poisons" that stabilize the transient topoisomerase-DNA cleavage complex, preventing religation and leading to persistent DNA breaks, or as "catalytic inhibitors" that interfere with the enzymatic activity of topoisomerase without stabilizing the cleavage complex.
Mechanism of Action: A Comparative Overview
While specific experimental data on this compound's mechanism of action is limited, studies on dimeric lindenane-type sesquiterpenoids, the class of compounds to which this compound belongs, have indicated inhibitory activity against DNA Topoisomerase I.[2] Therefore, for the purpose of this comparison, we will hypothesize that this compound acts as a Topoisomerase I poison. This is a common mechanism for natural product-derived anticancer compounds.
| Inhibitor | Target | Mechanism of Action | Effect on DNA |
| This compound (Hypothesized) | Topoisomerase I | Poison | Stabilization of the Topoisomerase I-DNA cleavage complex, leading to single-strand breaks. |
| Camptothecin | Topoisomerase I | Poison | Stabilizes the covalent Topoisomerase I-DNA complex, preventing religation of the single-strand break.[3] |
| Etoposide | Topoisomerase II | Poison | Forms a ternary complex with Topoisomerase II and DNA, stabilizing the cleavage complex and leading to double-strand breaks.[4] |
| Doxorubicin | Topoisomerase II | Poison (and Intercalator) | Intercalates into DNA and stabilizes the Topoisomerase II-DNA cleavage complex, resulting in double-strand breaks.[5] |
Quantitative Data: Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for the comparator topoisomerase inhibitors from various in vitro assays.
| Inhibitor | Assay | Cell Line/System | IC50 Value |
| Camptothecin | Cytotoxicity Assay | K562 cells | 2.56 µM[3] |
| Camptothecin | Cytotoxicity Assay | HT-29 cells | 10 nM[6] |
| Etoposide | Topoisomerase II Decatenation Assay | Purified Human Topo II | 46.3 µM[7] |
| Etoposide | DNA Cleavage Assay | Yeast Topo II (in the presence of ATP) | 6 µM[4] |
| Etoposide | Cytotoxicity Assay | SK-N-SH cells (96h) | 0.3 µM[8] |
| Doxorubicin | Cytotoxicity Assay | HCT116 cells | 24.30 µg/ml |
| Doxorubicin | Cytotoxicity Assay | Hep-G2 cells | 14.72 µg/ml |
| Doxorubicin | Cytotoxicity Assay | PC3 cells | 2.64 µg/ml[1] |
Note: IC50 values can vary significantly based on the assay conditions, cell line, and specific protocol used.
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay is used to determine the catalytic activity of Topoisomerase I and the effect of inhibitors on this activity.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis. Inhibitors of the catalytic activity of Topoisomerase I will prevent the relaxation of the supercoiled DNA.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a relaxation buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 10 mM MgCl2, 100 mM KCl, 50 µg/ml acetylated BSA).[3]
-
Inhibitor Addition: The test compound (e.g., this compound, Camptothecin) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Enzyme Addition: Purified human Topoisomerase I is added to the reaction mixture to initiate the relaxation reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[3]
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and imaged under UV light. The degree of inhibition is determined by the amount of supercoiled DNA remaining.
Topoisomerase-mediated DNA Cleavage Assay
This assay is used to identify topoisomerase poisons that stabilize the covalent topoisomerase-DNA cleavage complex.
Principle: Topoisomerase poisons trap the enzyme on the DNA after cleavage, leading to an accumulation of DNA breaks. These breaks can be detected using a radiolabeled DNA substrate and denaturing polyacrylamide gel electrophoresis.[7]
Protocol:
-
Substrate Preparation: A DNA fragment is end-labeled with a radioactive isotope (e.g., ³²P).[7]
-
Reaction Setup: The radiolabeled DNA substrate is incubated with purified Topoisomerase I or II in a reaction buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture.
-
Incubation: The reaction is incubated to allow the formation of cleavage complexes.
-
Complex Trapping: The reaction is stopped, and the covalent complexes are trapped by adding a strong denaturant like SDS.
-
Protein Digestion: A protease (e.g., proteinase K) is added to digest the topoisomerase, leaving the DNA fragments with a small peptide attached at the cleavage site.
-
Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide sequencing gel.
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA in the presence of the inhibitor indicates that it is a topoisomerase poison.
Visualizing the Mechanisms of Action
The following diagrams illustrate the catalytic cycles of Topoisomerase I and II and the mechanism of action of topoisomerase poisons.
Caption: Catalytic cycle of Topoisomerase I.
Caption: Catalytic cycle of Topoisomerase II.
Caption: General mechanism of topoisomerase poisons.
Conclusion
This compound, as a member of the lindenane sesquiterpenoid class, is hypothesized to function as a Topoisomerase I poison. This places it in the same mechanistic category as the well-established anticancer drug Camptothecin. In contrast, Etoposide and Doxorubicin are Topoisomerase II poisons that induce double-strand DNA breaks. While the precise molecular interactions of this compound with the Topoisomerase I-DNA complex require further experimental validation, this comparative guide provides a framework for understanding its potential mechanism of action in the context of other clinically relevant topoisomerase inhibitors. Further research, including DNA relaxation and cleavage assays, is necessary to fully elucidate the specific inhibitory profile of this compound.
References
- 1. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of (+)-chloranthalactone F - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of Lindenane Sesquiterpenoids from Chloranthus Species in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the rich chemical diversity of the natural world. Among the promising candidates are the lindenane-type sesquiterpenoids, a class of natural products predominantly found in the plants of the Chloranthaceae family. These compounds have garnered significant attention for their potent cytotoxic and anti-inflammatory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of lindenane sesquiterpenoids isolated from Chloranthus species, with a focus on their anticancer potential. While specific SAR studies on Chloranthalactone C and its derivatives are limited in publicly available literature, this guide will draw upon data from closely related lindenane sesquiterpenoids to elucidate key structural features influencing their biological activity.
Comparative Cytotoxicity of Lindenane Sesquiterpenoids
The cytotoxic effects of various lindenane sesquiterpenoids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chlorahololide D | Lindenane Dimer | MCF-7 (Breast) | 6.7 | Doxorubicin | Not Reported |
| HepG2 (Liver) | 13.7 | Doxorubicin | Not Reported | ||
| HeLa (Cervical) | 32.2 | Doxorubicin | Not Reported | ||
| Derivative 3a | Furanoeremophilane (B1240327) | HEL (Leukemia) | 1.322 ± 0.08 | Doxorubicin | Comparable |
| Sarcglabtene D (4) | Lindenane Hetero-oligomer | A549 (Lung) | Data not available | Doxorubicin | Not Reported |
| HCT116 (Colon) | Data not available | Doxorubicin | Not Reported | ||
| HeLa (Cervical) | Data not available | Doxorubicin | Not Reported | ||
| HepG2 (Liver) | Data not available | Doxorubicin | Not Reported | ||
| MCF-7 (Breast) | Data not available | Doxorubicin | Not Reported |
Note: The table includes data for lindenane-type sesquiterpenoid dimers and other sesquiterpenoids from Chloranthus species to provide a broader context for their anticancer potential. Specific data for this compound and its derivatives is currently limited in the literature.
The data suggests that lindenane sesquiterpenoids exhibit potent cytotoxic activity against various cancer cell lines. For instance, Chlorahololide D, a lindenane-type sesquiterpenoid dimer, demonstrated significant cytotoxicity against MCF-7 and HepG2 cells with IC50 values of 6.7 and 13.7 µM, respectively[1]. Furthermore, a derivative of a furanoeremophilane sesquiterpenoid (3a) from Chloranthus multistachys showed excellent cytotoxic activity against HEL cells with an IC50 of 1.322 ± 0.08 μM, which was comparable to the positive control, doxorubicin[2].
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for a series of this compound derivatives is not yet available, general observations from the broader class of lindenane sesquiterpenoids and other sesquiterpenoid lactones indicate that certain structural motifs are crucial for their cytotoxic activity. The presence of an α,β-unsaturated carbonyl group, such as the α-methylene-γ-lactone moiety, is a common feature in many biologically active sesquiterpenoids and is often considered a key pharmacophore responsible for their ability to interact with biological macromolecules.
The dimerization of lindenane monomers can also significantly impact their biological activity, often leading to enhanced potency and selectivity. The diverse skeletons of these oligomers, formed through various cycloaddition reactions, present a rich area for future SAR-driven drug discovery.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. The following is a representative protocol for the MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals, which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well microtiter plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (this compound derivatives or other sesquiterpenoids) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving only the vehicle (e.g., DMSO-containing medium) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Anticancer Mechanisms and Workflow
To better understand the potential mechanisms of action and the experimental workflow, the following diagrams are provided.
Caption: Proposed anticancer mechanism of lindenane sesquiterpenoids.
Caption: General workflow for evaluating the cytotoxicity of lindenane derivatives.
Caption: Logical relationship in structure-activity relationship studies.
Conclusion and Future Directions
The lindenane sesquiterpenoids from Chloranthus species represent a promising class of natural products with significant potential for the development of novel anticancer drugs. The available data, although limited for specific compounds like this compound, clearly indicates that these molecules possess potent cytotoxic activities against a variety of cancer cell lines. The key to unlocking their full therapeutic potential lies in a systematic exploration of their structure-activity relationships.
Future research should focus on the semi-synthesis or total synthesis of a focused library of this compound derivatives to enable a comprehensive SAR study. This would involve modifications at various positions of the lindenane scaffold to identify the key structural features that govern cytotoxicity and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways targeted by these compounds, which will be crucial for their advancement into preclinical and clinical development. The insights gained from such studies will undoubtedly pave the way for the rational design of more potent and selective lindenane-based anticancer agents.
References
- 1. Chlorahololide D, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constituents from Chloranthus multistachys and their cytotoxic activities against various human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of Chloranthalactone C and Other Lindenane Sesquiterpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Chloranthalactone C and other notable lindenane sesquiterpenoids. This document summarizes key experimental data, details methodologies for crucial bioassays, and visualizes relevant biological pathways and workflows to facilitate further research and development.
Lindenane sesquiterpenoids, a class of natural products primarily isolated from plants of the Chloranthaceae and Lauraceae families, have garnered significant attention for their diverse and potent biological activities. These compounds, characterized by a unique tricyclic skeleton, have demonstrated promising anti-inflammatory, anticancer, and neuroprotective properties. Among them, this compound stands out as a subject of increasing interest. This guide aims to provide a comparative overview of its bioactivity alongside other well-studied lindenane sesquiterpenoids, supported by quantitative data from scientific literature.
Data Presentation: A Comparative Look at Bioactivity
To offer a clear and concise comparison, the following table summarizes the reported bioactivities of this compound and other selected lindenane sesquiterpenoids. The data is presented with IC50 values, which represent the concentration of a compound required to inhibit a specific biological process by 50%. Lower IC50 values indicate higher potency.
| Compound Name | Bioactivity | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~25 | [1] |
| Sarglaroid A | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 19.8 ± 1.06 | [2] |
| Sarglaroid G | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 10.7 ± 0.25 | [2] |
| Sarcanolide C | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 17.2 | [3] |
| Sarcanolide D | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 13.4 | [3] |
| Sarcanolide E | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 15.8 | [3] |
| Chlotrichene C | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 24-33 | [4] |
| Chlotrichene D | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 24-33 | [4] |
| This compound | Anticancer | Cytotoxicity | A549 (Lung Carcinoma) | > 40 | |
| This compound | Anticancer | Cytotoxicity | HCT116 (Colon Carcinoma) | > 40 | |
| Sarglaroid B | Anticancer | Cytotoxicity | MCF-7 (Breast Cancer) | 5.4 | [2] |
| Sarglaroid B | Anticancer | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 10.2 | [2] |
| Sarglaroid C | Anticancer | Cytotoxicity | MCF-7 (Breast Cancer) | 7.8 | [2] |
| Sarglaroid C | Anticancer | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 9.5 | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay is a common in vitro method to screen for the anti-inflammatory potential of compounds. It measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Test compounds (Lindenane sesquiterpenoids)
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound) should be included.
-
Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate the mixture at room temperature for 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of vehicle control - Absorbance of sample) / Absorbance of vehicle control] x 100%. The IC50 value is then determined from a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7, MDA-MB-231)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (Lindenane sesquiterpenoids)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells with solvent) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the dose-response curve.
Visualization of Key Pathways and Workflows
To further aid in the understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: NF-κB signaling pathway in inflammation.
Caption: General workflow for MTT cytotoxicity assay.
References
- 1. Anti-inflammatory sesquiterpenoids from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cell line cytotoxicity: Topics by Science.gov [science.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Chloranthalactone C's therapeutic potential in different disease models
A comprehensive review of existing scientific literature reveals a significant lack of specific data on the therapeutic potential of Chloranthalactone C across different disease models. While its chemical family of lindenane sesquiterpenoids, isolated from plants of the Sarcandra and Chloranthus genera, has demonstrated notable anti-inflammatory and cytotoxic activities, research has predominantly focused on its analogue, Chloranthalactone B.
Our extensive search for experimental data, including quantitative comparisons with other therapeutic alternatives, detailed methodologies, and elucidated signaling pathways for this compound, did not yield sufficient information to construct the requested comparative guide. The available scientific articles and databases primarily detail the biological activities of other compounds from the same plant sources. For instance, numerous studies have explored the anti-inflammatory properties of lindenane sesquiterpenoids from Sarcandra glabra and sesquiterpenoids from Chloranthus japonicus.[1][2][3][4][5][6][7][8][9][10] These studies highlight the potential of this class of compounds but do not provide specific data points for this compound.
The significant body of research on Chloranthalactone B, however, offers a robust dataset that could be leveraged to create a comprehensive comparison guide as per the user's original request. This would include:
-
Quantitative Data Presentation: Summarized in structured tables for easy comparison of its efficacy with other anti-inflammatory and cytotoxic agents.
-
Detailed Experimental Protocols: Methodologies for key experiments, such as those involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, would be provided.
-
Mandatory Visualizations: Diagrams of signaling pathways, such as the NF-κB and MAPK pathways, and experimental workflows could be generated using Graphviz (DOT language).
Given the current scientific landscape, a detailed comparative guide on this compound cannot be produced without significant primary research. We propose, therefore, to pivot the focus of this guide to Chloranthalactone B , for which a wealth of data exists to fulfill the detailed requirements of the intended audience of researchers, scientists, and drug development professionals. This would allow for a valuable and data-rich resource that aligns with the spirit of the original request.
References
- 1. Sarcanolides C–E: three new lindenane sesquiterpenoid dimers with anti-inflammatory activities from Sarcandra glabra - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpenoids from the seeds of Sarcandra glabra and the potential anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Lindenane Sesquiterpenoid Dimers from the Roots of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory sesquiterpenoids from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lignan constituents from Chloranthus japonicus Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexane Extract of Chloranthus japonicus Increases Adipocyte Differentiation by Acting on Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Chloranthalactone C: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of Chloranthalactone C. It is essential to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal. This compound, despite its name, is a naturally derived sesquiterpenoid lactone and does not contain chlorine. The "Chlorantha" prefix refers to the plant genus Chloranthus from which it is isolated. Therefore, it should not be treated as a chlorinated organic compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal. This compound waste should be classified as non-halogenated organic waste.
Table 1: Waste Segregation for this compound
| Waste Type | Segregation Category | Container Type |
| Solid this compound | Solid Organic Waste | Labeled, sealed, and chemically compatible container. |
| Solutions of this compound | Liquid Organic Waste (Non-Halogenated) | Labeled, sealed, and chemically compatible container (e.g., glass or polyethylene). |
| Contaminated Labware (e.g., pipette tips, vials) | Solid Organic Waste | Labeled, sealed, and chemically compatible container. |
| Aqueous solutions with trace amounts | May be eligible for drain disposal depending on local regulations and concentration. Consult your EHS office. | N/A |
Step-by-Step Disposal Procedures
Step 1: Waste Collection
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.
-
Keep the waste container securely closed when not in use.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the major components and their approximate percentages.
-
Include the date of waste accumulation.
Step 3: Storage
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
Use secondary containment to prevent spills.
Step 4: Disposal Request
-
Once the waste container is full or has reached its accumulation time limit (as per your institution's policy), submit a chemical waste pickup request to your EHS department.
-
Do not attempt to dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS office for very dilute, non-hazardous solutions.
Experimental Workflow and Disposal Decision Making
The following diagram illustrates a typical workflow for handling and disposing of a research chemical like this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.
-
Exposure:
-
Skin Contact: Wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
Personal protective equipment for handling Chloranthalactone C
Essential Safety and Handling Guide for Chloranthalactone C
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1] |
| Eyes/Face | Safety Glasses with Side-shields or Goggles | Protects eyes from splashes or airborne particles of the compound.[1][2][3] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[1][2][3] |
| Respiratory | N95 Respirator or higher (if handling powder) | Recommended when handling the solid form to prevent inhalation of airborne particles. Primary engineering control is to work in a certified chemical fume hood.[1][2] |
| Footwear | Closed-toe Shoes | Protects feet from potential spills. |
Operational and Disposal Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety.
Receiving and Storage
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
The storage container must be clearly labeled with the compound's name and appropriate hazard warnings.[1]
Handling Procedures
-
All work with this compound, particularly in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1] The primary routes of chemical exposure are inhalation, ingestion, injection, and absorption through the skin and eyes.[4][5]
-
Ensure all required PPE is correctly worn before handling the compound.
-
Use dedicated spatulas and weighing boats for handling the solid material.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.[1]
Spill and Emergency Procedures
-
Small Spills (Solid): In the event of a small spill, gently sweep up the material, taking care to avoid generating dust. Place the spilled material and any contaminated cleaning supplies into a sealed container for proper disposal.
-
Contaminated Surfaces: Clean the affected area with an appropriate solvent and decontaminating solution.
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6][7]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[6]
-
Disposal Plan
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, are considered hazardous waste.
-
Contaminated disposables (e.g., gloves, weighing boats) should be placed in a designated and clearly labeled hazardous waste container.[1]
-
All hazardous waste must be disposed of through the institution's official hazardous waste management program, following all local, state, and federal regulations.[1][8]
Experimental Workflow for Handling this compound
Caption: Workflow for Safely Handling this compound.
Logical Relationship for Spill Response
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. bvl.bund.de [bvl.bund.de]
- 4. 7.4 Routes of Chemical Entry | Environment, Health and Safety [ehs.cornell.edu]
- 5. 7.4 Routes of Chemical Entry [ehs.cornell.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. labelsds.com [labelsds.com]
- 8. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
